Technical Documentation Center

3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline
  • CAS: 871673-26-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline (CAS 871673-26-6)

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[1,5-a]quinazoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]quinazoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline, a specific analogue within this promising class of compounds. While direct experimental data for this particular molecule is limited, this document synthesizes information from extensive research on related pyrazolo[1,5-a]quinazolines to project its chemical properties, propose a robust synthetic strategy, and explore its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the design and investigation of novel therapeutics based on the pyrazolo[1,5-a]quinazoline core.

Introduction to the Pyrazolo[1,5-a]quinazoline Scaffold

The pyrazolo[1,5-a]quinazoline ring system is a fused heterocycle composed of a pyrazole ring fused to a quinazoline ring. This structural motif has been identified as a key pharmacophore in a multitude of biologically active compounds.[1][2] The quinazoline ring itself is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anticancer to antihypertensive therapies.[3][4] The fusion of the pyrazole ring introduces additional points for structural diversification and modulation of physicochemical and biological properties.

Derivatives of the pyrazolo[1,5-a]quinazoline scaffold have demonstrated a wide array of pharmacological activities, including but not limited to:

  • Anticancer Activity: Many analogues have shown potent cytotoxic effects against various cancer cell lines.[1] The presence of electronegative groups, such as chlorine, has in some cases been shown to enhance this cytotoxicity.[2][5]

  • Anti-inflammatory Properties: Certain pyrazolo[1,5-a]quinazolines have been identified as inhibitors of inflammatory pathways.

  • GABAA Receptor Modulation: This class of compounds has been explored for its ability to modulate the γ-aminobutyric acid type A (GABAA) receptor, suggesting potential applications in neurological and psychiatric disorders.[6][7][8]

The specific compound of interest, 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline, features a substitution pattern that is anticipated to significantly influence its biological profile. The presence of two chlorine atoms and a methyl group offers a unique combination of electronic and steric properties that could lead to novel therapeutic applications.

Physicochemical Properties and Structural Features

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₇Cl₂N₃Based on the chemical structure.
Molecular Weight 252.10 g/mol Calculated from the molecular formula.
Lipophilicity (logP) Moderately to Highly LipophilicThe presence of the fused aromatic system and two chlorine atoms is expected to increase lipophilicity, which can influence membrane permeability and target engagement.
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Typical for planar, aromatic heterocyclic compounds with halogen substituents.
Hydrogen Bond Donors 0There are no N-H or O-H groups.
Hydrogen Bond Acceptors 3The nitrogen atoms in the pyrazole and quinazoline rings can act as hydrogen bond acceptors.

The 3,5-dichloro substitution pattern is of particular interest. The chlorine atom at the 5-position is on the quinazoline ring system, while the chlorine at the 3-position is on the pyrazole moiety. The 2-methyl group is also located on the pyrazole ring. This specific arrangement of substituents will dictate the molecule's three-dimensional shape, electronic distribution, and potential interactions with biological targets.

Proposed Synthesis and Experimental Protocols

Currently, a specific synthetic procedure for 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline is not published in peer-reviewed literature. However, based on established methodologies for the synthesis of substituted pyrazolo[1,5-a]quinazolines, a plausible and efficient synthetic route can be proposed.[9][10][11] Multi-component reactions (MCRs) and cyclization strategies are common approaches to construct this scaffold.[1][3]

A potential synthetic approach involves the cyclocondensation of a suitably substituted aminopyrazole with a halogenated benzene derivative.

Proposed Synthetic Pathway

A logical synthetic strategy would be a multi-step process culminating in the formation of the fused ring system.

Synthetic_Pathway A 3-Methyl-5-aminopyrazole B Chlorination A->B e.g., NCS or SO₂Cl₂ C 3-Chloro-2-methyl-5-aminopyrazole B->C E Condensation C->E D 2,6-Dichlorobenzaldehyde D->E F 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline E->F Cyclization/Oxidation

Caption: Proposed synthetic route for 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on similar syntheses and should be optimized for the specific substrates.

Step 1: Synthesis of 3-Chloro-2-methyl-5-aminopyrazole

  • To a solution of 3-methyl-5-aminopyrazole (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-methyl-5-aminopyrazole.

Step 2: Synthesis of 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline

  • In a round-bottom flask, combine 3-chloro-2-methyl-5-aminopyrazole (1.0 eq) and 2,6-dichlorobenzaldehyde (1.1 eq) in a high-boiling point solvent such as dimethylformamide (DMF) or acetic acid.[10]

  • Add a catalytic amount of a suitable acid or base to facilitate the initial condensation (e.g., p-toluenesulfonic acid or potassium carbonate).

  • Heat the reaction mixture to reflux (120-150 °C) for 12-24 hours. The progress of the intramolecular cyclization should be monitored by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol or diethyl ether.

  • The crude product can be further purified by recrystallization or column chromatography to yield the final product, 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline.

Characterization: The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activities and Therapeutic Applications

The biological profile of 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline can be inferred from structure-activity relationship (SAR) studies of analogous compounds.

Anticancer Potential

The quinazoline core is a well-established scaffold for the development of anticancer agents, particularly kinase inhibitors.[3][4] The introduction of chlorine atoms can significantly impact the anticancer activity. For instance, the presence of a chlorine substituent has been shown to enhance the cytotoxicity of some pyrazolo[1,5-a]quinazoline derivatives.[2][5] The dichloro substitution in the target molecule could potentially enhance its binding affinity to the ATP-binding pocket of various kinases implicated in cancer progression. The 2-methyl group may also contribute to favorable interactions within the target protein.[10]

Anticancer_MoA cluster_0 Cancer Cell Kinase Protein Kinase (e.g., EGFR, VEGFR) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Compound 3,5-Dichloro-2-methyl- pyrazolo[1,5-a]quinazoline Compound->Kinase Inhibition

Sources

Exploratory

Technical Guide: 3,5-Dichloro-2-Methyl Heteroaromatic Building Blocks

Strategic Scaffolds for Precision Ligand Design Executive Summary The 3,5-dichloro-2-methyl substitution motif represents a high-value "privileged structure" modifier in modern medicinal chemistry. This guide analyzes th...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Precision Ligand Design

Executive Summary

The 3,5-dichloro-2-methyl substitution motif represents a high-value "privileged structure" modifier in modern medicinal chemistry. This guide analyzes the utility of this building block—specifically within pyridine and pyrazine scaffolds—as a tool for modulating lipophilicity, enforcing conformational restriction, and directing site-selective functionalization.

Unlike simple halogenated heterocycles, the 2-methyl group introduces a critical steric break that differentiates the reactivity of the C3 and C5 halogens. This guide provides the rationale and protocols for exploiting this asymmetry to construct complex, non-centrosymmetric drug candidates.

Part 1: Structural & Electronic Rationale

The "Orthogonal" Reactivity Profile

The core value of the 3,5-dichloro-2-methyl scaffold lies in its ability to function as a tri-functional handle. The three substituents create a distinct reactivity gradient:

PositionSubstituentElectronic CharacterSteric EnvironmentPrimary Reactivity Mode
C2 Methyl (

)
Weak Donor (+I)High (Ortho-blocker)Benzylic oxidation / Radical halogenation
C3 Chlorine (

)
Inductive Withdraw (-I)High (Flanked by Me)

Stage Cross-Coupling (High Energy)
C5 Chlorine (

)
Inductive Withdraw (-I)Low (Open)

Stage Cross-Coupling (Kinetic Control)
Physicochemical Modulation[1]
  • Lipophilicity (LogP): The dual chlorine substitution significantly increases lipophilicity (

    
    LogP 
    
    
    
    +1.0–1.4 vs. H), improving membrane permeability for CNS targets.
  • pKa Suppression: The electron-withdrawing nature of the 3,5-dichloro pattern reduces the basicity of the pyridine nitrogen (pKa

    
     2.0–3.0), reducing the risk of hERG channel blockade often associated with basic amines.
    
  • Metabolic Blocking: The C3 and C5 positions are common sites for oxidative metabolism (CYP450). Chlorination blocks these "soft spots," forcing metabolism to the methyl group (which can be managed) or the appended ligands.

Part 2: Synthetic Access & Reactivity Protocols

Regioselective Functionalization (The "Steric Filter")

The presence of the C2-methyl group creates a steric filter that protects the C3-chlorine. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the oxidative addition of Pd(0) occurs preferentially at the less hindered C5 position.

Protocol A: Site-Selective C5-Arylation

Objective: Selectively couple an aryl boronic acid to the C5 position while leaving the C3 chloride intact for subsequent steps.

Reagents:

  • Substrate: 3,5-dichloro-2-methylpyridine (1.0 equiv)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%) - Note: Bulky ligands like XPhos are NOT recommended here as they may force reaction at the hindered C3 site; standard 
    
    
    
    respects the steric bias.
  • Base:

    
     (2.0 M aq)
    
  • Solvent: DME/Ethanol/Water (4:1:1)

Step-by-Step Workflow:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of selectivity here (homocoupling risk).

  • Assembly: Add substrate, boronic acid, and base. Add catalyst last under positive Argon pressure.

  • Thermal Control: Heat to 65°C . Critical Insight: Do not reflux (typically ~85°C). Lower temperature enhances the kinetic selectivity for C5 over C3.

  • Monitoring: Monitor by HPLC/UPLC. The C5-product typically elutes later than the starting material but earlier than the bis-coupled byproduct.

  • Stop Condition: Quench when bis-coupled product exceeds 5% area integration.

Validation Criteria:

  • 1H NMR: Look for the loss of one singlet (or doublet) in the aromatic region. The remaining C4-H signal will show a specific shift depending on the aryl group added.

  • NOE: A Nuclear Overhauser Effect (NOE) should be observed between the C2-Methyl protons and the C3-Chlorine (no coupling), confirming the C3-Cl is still present.

Functionalizing the Methyl Group

The C2-methyl group is benzylic-like and can be activated.

Protocol B: Radical Bromination (Wohl-Ziegler)

Objective: Convert the C2-methyl to C2-bromomethyl for alkylation.

  • Reagents: NBS (1.05 equiv), AIBN (5 mol%),

    
     or Trifluorotoluene (Green alternative).
    
  • Initiation: Heat to reflux. If initiation is slow, shine a visible light (300W tungsten) on the flask.

  • Purification: The product is highly reactive. Filter off succinimide and concentrate. Use immediately or store at -20°C under

    
    .
    

Part 3: Visualization & Pathways

Synthetic Logic Flow

The following diagram illustrates the divergent synthesis pathways available from the core building block.

G Core 3,5-dichloro-2-methylpyridine C5_Prod C5-Aryl-3-chloro-2-methyl Core->C5_Prod Suzuki (Pd(PPh3)4) Kinetic Control (65°C) Me_Ox 3,5-dichloro-picolinic acid Core->Me_Ox KMnO4 Oxidation Me_Br 2-(bromomethyl)-3,5-dichloro Core->Me_Br NBS / AIBN Radical Bromination C3_Prod 3,5-Diaryl-2-methyl C5_Prod->C3_Prod Suzuki (Buchwald Ligands) Forcing Conditions (100°C+)

Figure 1: Divergent Functionalization Logic. The steric environment of the 2-methyl group directs the first metal-catalyzed coupling to the C5 position.

Part 4: Case Study & Application

Conformational Restriction in CRF1 Antagonists

In the development of Corticotropin-Releasing Factor 1 (CRF1) antagonists, the 3,5-dichloro-2-methyl motif has been utilized to induce atropisomerism .

  • Mechanism: When a bulky aryl group is coupled to C3 (after C5 functionalization), the C2-methyl and C4-H (or substituents) create a rotation barrier.

  • Result: The molecule locks into a specific conformation that fits the hydrophobic pocket of the GPCR.

  • Advantage: Pre-organizing the ligand reduces the entropic penalty of binding, potentially increasing potency by 10-100 fold compared to the des-methyl analog.

Data Comparison: Substituent Effects
Property3,5-dichloro-Pyridine (Control)3,5-dichloro-2-methyl-Pyridine (Target)Impact
C3 Steric Bulk LowHighEnables C5-selective coupling
LogP (Calc) ~2.1~2.6Increased CNS penetration
Metabolic Site C2 (Oxidation prone)C2-Me (Oxidation prone)Shift from ring oxidation to side-chain oxidation
pKa (Conj. Acid) ~0.5~1.2Slight basicity increase (+I effect of Me)

References

  • Site-Selective Cross-Coupling of Dichloroheteroarenes Source: Journal of Organic Chemistry (2022) Context: Establishes the principles of steric control in Pd-catalyzed couplings of poly-chlorinated pyridines. URL:[Link][1]

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (2012) Context: Detailed analysis of how substitution patterns (like 3,5-dichloro) block metabolic soft spots. URL:[Link]

  • Synthesis and Properties of 3,5-Dichloropyridines Source: Organic & Biomolecular Chemistry (2017) Context: Discusses the synthesis and Sonogashira coupling reactivity of 3,5-dichloro motifs. URL:[Link]

  • PubChem Compound Summary: 3,5-Dichloro-2-methylpyridine Source: National Center for Biotechnology Information Context: Physical property data and safety information.[2][3][4] URL:[Link]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Pyrazolo[1,5-a]quinazoline Analogs

This guide provides an in-depth technical exploration of the diverse biological targets of pyrazolo[1,5-a]quinazoline analogs, a class of heterocyclic compounds with significant therapeutic promise. Designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the diverse biological targets of pyrazolo[1,5-a]quinazoline analogs, a class of heterocyclic compounds with significant therapeutic promise. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offering field-proven insights into the mechanisms of action, experimental validation, and future directions for this versatile chemical scaffold.

Introduction: The Pyrazolo[1,5-a]quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[1,5-a]quinazoline core is a nitrogen-containing heterocyclic system that has garnered substantial interest in medicinal chemistry due to its structural resemblance to endogenous purines. This unique architecture allows for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological activity. Consequently, pyrazolo[1,5-a]quinazoline analogs have emerged as potent modulators of a wide array of biological targets, demonstrating therapeutic potential across oncology, inflammation, and neuroscience. This guide will delve into the key molecular targets of these analogs, providing a comprehensive overview of their biological effects and the experimental methodologies used to elucidate them.

I. Targeting the Kinome: Pyrazolo[1,5-a]quinazolines as Potent Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-a]quinazoline scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis. Several quinazoline-based compounds are already clinically approved EGFR inhibitors. Pyrazolo[1,5-a]pyrimidine analogs, a closely related scaffold, have also shown significant promise in targeting these kinases. For instance, certain 4-anilinoquinazoline derivatives have demonstrated potent inhibitory activity against both EGFR and VEGFR-2.

Tropomyosin Receptor Kinases (Trks)

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial for the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of oncogenic fusion proteins that drive various cancers. Pyrazolo[1,5-a]pyrimidine-based inhibitors have emerged as a clinically important class of Trk inhibitors.

Signaling Pathway: Trk Receptor Activation and Downstream Signaling

Neurotrophin binding to a Trk receptor induces its dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways are critical for cell survival, proliferation, and differentiation.[1][2]

Trk_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Trk_Receptor Trk Receptor Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization Neurotrophin Neurotrophin Neurotrophin->Trk_Receptor Binds Adaptor_Proteins Adaptor Proteins (e.g., Shc, PLCγ) Dimerization->Adaptor_Proteins Recruits Ras Ras Adaptor_Proteins->Ras PI3K PI3K Adaptor_Proteins->PI3K PLCg PLCγ Adaptor_Proteins->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Nucleus Transcription Gene Transcription (Survival, Proliferation, Differentiation) Nucleus->Transcription NFkB_Workflow Start Start Seed_Cells Seed NF-κB reporter cells (e.g., THP-1Blue) in 96-well plate Start->Seed_Cells Pretreat Pre-treat cells with pyrazolo[1,5-a]quinazoline analogs Seed_Cells->Pretreat Stimulate Stimulate cells with LPS Pretreat->Stimulate Incubate Incubate for a defined period Stimulate->Incubate Measure_Reporter Measure reporter gene activity (e.g., colorimetric or luminescent) Incubate->Measure_Reporter Analyze Analyze data and determine IC50 values Measure_Reporter->Analyze End End Analyze->End

Caption: NF-κB Reporter Assay Workflow.

III. Neuromodulation: Targeting GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a well-established target for anxiolytic, sedative, and anticonvulsant drugs. Pyrazolo[1,5-a]quinazoline analogs have been identified as modulators of GABAA receptors, suggesting their potential for treating neurological and psychiatric disorders.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation

This protocol provides a framework for assessing the modulatory effects of pyrazolo[1,5-a]quinazoline analogs on GABAA receptor function using the whole-cell patch-clamp technique.

Materials:

  • Cultured neurons or cell lines expressing GABAA receptors (e.g., HEK293 cells transfected with specific GABAA receptor subunits)

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose; pH 7.4)

  • Internal solution (e.g., containing in mM: 120 CsCl, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 HEPES; pH 7.2)

  • GABA

  • Pyrazolo[1,5-a]quinazoline analog (test compound)

  • Picrotoxin (GABAA receptor antagonist)

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV.

  • GABA Application: Apply a known concentration of GABA to the cell to elicit an inward chloride current.

  • Compound Application: Co-apply the test compound with GABA to assess its modulatory effect (potentiation or inhibition) on the GABA-evoked current.

  • Data Acquisition and Analysis: Record the currents using appropriate software. Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

  • Confirmation: Confirm that the recorded currents are mediated by GABAA receptors by applying the antagonist picrotoxin, which should block the currents.

IV. Epigenetic Regulation: SIRT6 Activation

Sirtuin 6 (SIRT6) is a NAD+-dependent deacylase that plays a crucial role in genome stability, metabolism, and aging. Activation of SIRT6 is considered a promising therapeutic strategy for various diseases, including cancer. Recently, a series of pyrazolo[1,5-a]quinazoline derivatives have been identified as potent SIRT6 activators. [3]

Compound Activity EC1.5 EC50 Reference

| 21q (2-methyl-N-(4-phenoxyphenyl)pyrazolo[1,5-a]quinazolin-5-amine) | SIRT6 defatty-acylation activation | 1.85 ± 0.41 µM | 11.15 ± 0.33 µM | [3][4]|

Table 3: SIRT6 Activating Properties of a Pyrazolo[1,5-a]quinazoline Analog.

Experimental Workflow: SIRT6 Fluorogenic Activity Assay

This diagram outlines the steps to screen for SIRT6 activators using a fluorogenic assay.

SIRT6_Workflow Start Start Prepare_Reaction Prepare reaction mix: SIRT6 enzyme, NAD+, and fluorogenic acetylated peptide substrate Start->Prepare_Reaction Add_Compound Add pyrazolo[1,5-a]quinazoline analog (or DMSO control) Prepare_Reaction->Add_Compound Incubate_37C Incubate at 37°C Add_Compound->Incubate_37C Add_Developer Add developer solution to stop the reaction and generate a fluorescent signal Incubate_37C->Add_Developer Measure_Fluorescence Measure fluorescence (Ex/Em ~360/460 nm) Add_Developer->Measure_Fluorescence Analyze_Data Analyze data and determine EC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: SIRT6 Fluorogenic Activity Assay Workflow.

V. Targeting Metabotropic Glutamate Receptors: mGlu2/mGlu3 Negative Allosteric Modulators

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. The group II mGluRs, mGlu2 and mGlu3, are implicated in various neuropsychiatric disorders. Pyrazolo[1,5-a]quinazolin-5(4H)-ones have been identified as dual negative allosteric modulators (NAMs) of mGlu2 and mGlu3 receptors. [5][6]

Compound Target Activity (IC50) Reference
10b (4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one) mGlu2 245 nM [5]

| | mGlu3 | 78 nM | [5]|

Table 4: Pyrazolo[1,5-a]quinazolin-5(4H)-one as a Dual mGlu2/mGlu3 NAM.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]quinazoline scaffold represents a remarkably versatile platform for the design and development of novel therapeutics. The analogs derived from this core structure have demonstrated potent and, in some cases, selective activity against a diverse range of biological targets implicated in cancer, inflammation, and neurological disorders. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and target biology, holds immense promise for the discovery of next-generation medicines. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Furthermore, the application of advanced screening platforms and computational modeling will undoubtedly accelerate the identification of novel pyrazolo[1,5-a]quinazoline-based drug candidates with improved efficacy and safety profiles.

References

  • Aal-Maboud, A. et al. (2009). Synthesis and biological evaluation of novel pyrazolo[1,5-a]quinazoline derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 17(15), 5440-5449.
  • Amatu, A., Sartore-Bianchi, A., & Siena, S. (2019). NTRK gene fusions as novel targets of cancer therapy across multiple tumour types. ESMO Open, 4(Suppl 2), e000570.
  • Thiele, C. J. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Cancer Research, 69(19), 7505-7508.
  • Crocetti, L. et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421.
  • Ghoneim, K. M. et al. (2016). Synthesis, preliminary antitumor evaluation and molecular modeling of novel pyrazolo[1,5-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(22), 5449-5456.
  • Hassan, A. S. et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Medicinal Chemistry Research, 25(12), 2731-2742.
  • Martini, C. et al. (2017). Identification of a New Pyrazolo[1,5-a]quinazoline Ligand Highly Affine to γ-Aminobutyric Type A (GABAA) Receptor Subtype with Anxiolytic-Like and Antihyperalgesic Activity. Journal of Medicinal Chemistry, 60(23), 9758-9771.
  • Noetzel, M. J. et al. (2014). Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters, 24(12), 2693-2698.
  • Wang, L. et al. (2023). Design, synthesis, and biological screening of a series of pyrazolo [1,5-a]quina-zoline derivatives as SIRT6 activators. European Journal of Pharmaceutical Sciences, 184, 106424.
  • Promega Corporation. (n.d.). MEK1 Kinase Assay Protocol.
  • Promega Corpor
  • Wang, L. et al. (2023). Design, synthesis, and biological screening of a series of pyrazolo [1,5-a]quina-zoline derivatives as SIRT6 activators. European Journal of Pharmaceutical Sciences, 184, 106424.
  • Axol Bioscience. (n.d.).
  • BPS Bioscience. (n.d.). CDK2 Assay Kit, 79599.
  • BPS Bioscience. (n.d.). NF- κB Reporter (Luc) – THP-1 Cell Line.
  • Carna Biosciences, Inc. (n.d.). NanoBRET™ TE Intracellular CDK Panel Service.
  • Cell Signaling Technology. (n.d.). MEK2 Kinase.
  • Benchchem. (2025). Technical Guide: Pim1-IN-7 (CAS 2439168-72-4).
  • Eurofins Discovery. (n.d.).
  • Gbahou, F. et al. (2010). A new generation of GABAA receptor pharmacology: functional selectivity and context dependence. Journal of Medicinal Chemistry, 53(5), 1989-2001.
  • Hou, Y. et al. (2022). Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro. STAR Protocols, 3(4), 101758.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Jiao, Y. et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 137.
  • Li, X. et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6606.
  • Meso Scale Discovery. (n.d.). Phospho-MEK (Ser217/221) Assay - Base Kit - Product Insert.
  • OpenWetWare. (n.d.). Protocol for Invitro Kinase Assay.
  • PNAS. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(13), 4939-4943.
  • Promega Connections. (2020, June 2). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells.
  • Crocetti, L. et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421.
  • Sigma-Aldrich. (n.d.). MEK Activity Assay Kit (CS0490) - Bulletin.
  • Singh, O. M. et al. (2024). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega.
  • Crocetti, L. et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421.
  • Noetzel, M. J. et al. (2014). Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters, 24(12), 2693-2698.
  • Weng, J. et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2731-2734.
  • ThermoFisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for PIM1 Overview.
  • Trk receptor - Wikipedia. (n.d.).
  • Varghese, S. et al. (2020). Ex Vivo Whole-Cell Patch Clamp Recording and Pharmacological Isolation of Light-Evoked GABAA Currents v1. protocols.io.
  • El-Adl, K. et al. (2022).
  • Zhang, Y. et al. (2009). Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6685-6689.
  • Crocetti, L. et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. FLORE.
  • Crocetti, L. et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed.
  • El-Damasy, D. A. et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. ACS Omega, 7(40), 35565-35593.
  • Yen, S. C. et al. (2017). Novel quinazoline derivative as RAF Inhibitor. Med Chem (Los Angeles), 7(10).
  • Zhang, T. et al. (2020). Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity. Journal of Medicinal Chemistry, 63(20), 11696-11714.

Sources

Exploratory

Pyrazolo[1,5-a]quinazoline GABAA receptor ligands literature

An In-Depth Technical Guide to Pyrazolo[1,5-a]quinazoline Ligands for the GABAA Receptor Authored by Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of pyrazolo[1,5-a]quinazoli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrazolo[1,5-a]quinazoline Ligands for the GABAA Receptor

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of pyrazolo[1,5-a]quinazoline (PQ) derivatives as modulators of the γ-aminobutyric acid type A (GABAA) receptor. It is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel central nervous system (CNS) therapeutics. We will delve into the molecular rationale, synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this promising class of compounds.

The GABAA Receptor: A Premier Target for CNS Therapeutics

The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the mammalian brain, making it a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] These receptors are ligand-gated ion channels, forming a pentameric structure from a diverse family of subunits (e.g., α1–6, β1–3, γ1–3) that arranges to create a central chloride-permeable pore.[2][3] The influx of chloride ions upon activation by GABA leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential.

A key feature of the GABAA receptor is the presence of multiple allosteric binding sites, distinct from the orthosteric GABA binding sites (located at the β+/α- interfaces).[1][4] Among the most therapeutically exploited of these is the benzodiazepine (BZD) binding site, located at the interface between α and γ subunits (α+/γ-).[1] Ligands that bind to this site do not open the channel directly but modulate the effect of GABA. This modulation can be:

  • Positive (Agonism): Enhancing the GABA-induced chloride current, leading to sedative, anxiolytic, and anticonvulsant effects.

  • Negative (Inverse Agonism): Reducing the GABA-induced chloride current, which can be proconvulsant and anxiogenic.

  • Neutral (Antagonism): Occupying the binding site without affecting the GABA-induced current, thereby blocking the effects of both agonists and inverse agonists.

The diversity of GABAA receptor subtypes, conferred by different subunit compositions, allows for the possibility of developing subtype-selective drugs with more targeted therapeutic actions and fewer side effects than classical benzodiazepines.[4][5]

The Pyrazolo[1,5-a]quinazoline Scaffold: A Versatile Framework

The pyrazolo[1,5-a]quinazoline (PQ) scaffold has emerged as a highly versatile and privileged structure in the design of GABAA receptor modulators.[1][2] It can be considered a 5-deaza analogue of the pyrazolo[5,1-c][1][2][6]benzotriazine (PBT) system, another class of compounds extensively studied for GABAA receptor activity.[7][8][9] The exploration of the PQ core is driven by the goal of refining the structure-activity relationship to achieve high affinity and, crucially, to fine-tune the functional activity, yielding compounds with specific agonist, antagonist, or inverse agonist profiles.[7][10]

The rigid, tricyclic nature of the PQ scaffold provides a well-defined orientation for substituents, allowing for systematic investigation of how different chemical groups interact with the amino acid residues of the BZD binding pocket.

Synthetic Strategies for Pyrazolo[1,5-a]quinazoline Derivatives

The synthesis of the PQ core and its derivatives is well-established, offering robust and adaptable routes for chemical exploration. A common and effective strategy involves the cyclization of a pyrazole precursor with an anthranilic acid derivative. Subsequent modifications allow for the diversification of the scaffold at key positions.

Diagram: General Synthetic Pathway

G A 2-Aminobenzonitrile Derivative C 3-Aminopyrazole-4-carboxylate A->C + Reagents (e.g., Hydrazine) B Ethyl Acetoacetate Derivative D Pyrazolo[1,5-a]quinazolin-5(4H)-one C->D Reflux in AcOH or DMF E 5-Chloropyrazolo[1,5-a]quinazoline D->E POCl3 / PCl5 G 4,5-Dihydropyrazolo[1,5-a]quinazoline D->G LiAlH4 F Pyrazolo[1,5-a]quinazoline E->F H2, Pd/C

Caption: A generalized synthetic scheme for the pyrazolo[1,5-a]quinazoline core.

Experimental Protocol: Synthesis of the Pyrazolo[1,5-a]quinazolin-5(4H)-one Core

This protocol describes a foundational step in the synthesis of many PQ derivatives, adapted from methodologies reported in the literature.[6][7]

  • Step 1: Synthesis of the Pyrazole Intermediate.

    • Rationale: The initial step involves constructing the pyrazole ring, which will become part of the final tricyclic system. The choice of starting materials determines the substitution pattern on the pyrazole moiety.

    • Procedure: A substituted 2-aminobenzonitrile is reacted with a suitable β-ketoester derivative in the presence of a base or via cyclization with hydrazine to form the corresponding 3-aminopyrazole-4-carboxylate intermediate. The reaction is typically carried out in a solvent like ethanol or acetic acid.

  • Step 2: Cyclization to form the Pyrazolo[1,5-a]quinazolin-5(4H)-one.

    • Rationale: This key step involves the condensation and cyclization of the aminopyrazole with an appropriate anthranilic acid derivative (or by intramolecular cyclization of a pre-functionalized pyrazole) to form the tricyclic quinazolinone system. Acetic acid or a mixture of dimethylformamide (DMF) and sodium acetate often serves as the solvent and catalyst, facilitating the ring closure at elevated temperatures.[6]

    • Procedure: The 3-aminopyrazole-4-carboxylate intermediate is dissolved in glacial acetic acid. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). Upon cooling, the product typically precipitates and can be collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried.

  • Step 3: Further Scaffold Modifications.

    • Rationale: The resulting pyrazolo[1,5-a]quinazolin-5(4H)-one is a versatile intermediate. The ketone at position 5 can be converted to other functional groups to access different forms of the PQ scaffold.

    • Chlorination (to access 5-substituted derivatives): Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl3) in the presence of phosphorus pentachloride (PCl5) converts the ketone to a chloride.[6] This chloride is a good leaving group, allowing for nucleophilic substitution to introduce various groups at the 5-position.

    • Reduction (to access 4,5-dihydro derivatives): Treatment with a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF reduces the ketone and the adjacent double bond to yield the 4,5-dihydropyrazolo[1,5-a]quinazoline scaffold.[6]

    • Dehydrogenation (to access the aromatic scaffold): The 4,5-dihydro intermediate can be aromatized by dehydrogenation, for example, by refluxing with 10% Palladium on carbon (Pd/C) in toluene, to yield the fully aromatic pyrazolo[1,5-a]quinazoline system.[7]

Structure-Activity Relationships (SAR): Tuning Affinity and Function

Systematic modification of the PQ scaffold has provided critical insights into the structural requirements for high-affinity binding and functional modulation at the GABAA receptor. The substitutions at positions 3 and 8 have been found to be particularly important.[6][11][12]

Diagram: Key SAR Insights on the PQ Scaffold

Caption: Structure-Activity Relationship (SAR) hotspots on the pyrazolo[1,5-a]quinazoline scaffold.

Key SAR Observations:
  • Position 3: This position is a major determinant of both binding affinity and functional efficacy.

    • Introduction of (hetero)arylalkylester groups can lead to ligands with very high binding affinity (Ki values in the low nanomolar to sub-nanomolar range).[6][10]

    • Shortening or removing the linker between the PQ core and a (hetero)aryl ring at this position can dramatically alter the functional profile, with some compounds acting as partial agonists and others as partial inverse agonists.[6] For example, a simple change from a 3-aroyl to a 3-aryl substitution can switch the activity.

  • Position 8: Substitutions at this position, which projects into a region of the BZD binding pocket that varies between α subunits, are crucial for modulating affinity and potentially achieving subtype selectivity.

    • An 8-methoxy group is a common feature in many high-affinity ligands.[6]

    • Replacing the methoxy with a chloro group or an amino function also yields potent modulators, demonstrating the tolerance of this position for different electronic and steric properties.[2][12][13]

  • The Tricyclic Core: The state of the quinazoline ring (aromatic, 4,5-dihydro, or 5-oxo-4,5-dihydro) also influences the pharmacological profile. Different states alter the overall geometry and electronic distribution of the molecule.[11][12]

Table: Representative Pyrazolo[1,5-a]quinazoline Derivatives and their GABAA Receptor Activity
Compound IDR3-SubstituentR8-SubstituentScaffold TypeBinding Affinity (Ki, nM)Functional Activity (% Modulation of GABA current)Reference
12b -(CH2)2-COO-Thienyl-OCH3Dihydro0.27Anxiolytic-like (in vivo)[10]
6b -CO-Phenyl-OCH3Aromatic>1000+ (Partial Agonist)[6]
6a -Phenyl-OCH3Aromatic>1000- (Partial Inverse Agonist)[6]
11d -CO-(4-MeO-Phenyl)-OCH3Dihydro10.5+54% at 1 µM[6]
14 -COOEt-NH2DihydroN/A+85% at 100 µM[12]
8a -COOEt-O-(2-MeO-Phenyl)DihydroN/A+57% at 100 µM[12]
8b -COOEt-O-(3-NO2-Phenyl)DihydroN/AAntagonist[12]

N/A: Not Available in the cited source.

Pharmacological Characterization Workflow

A multi-step process is required to fully characterize the pharmacological profile of novel PQ ligands. This workflow combines binding assays to determine affinity with functional assays to elucidate efficacy and mechanism of action.

Diagram: Experimental Workflow for Ligand Characterization

cluster_synthesis Chemical Synthesis cluster_primary Primary Screening cluster_functional Functional Characterization cluster_secondary Secondary/Advanced Analysis synthesis Synthesis of PQ Derivatives binding Radioligand Binding Assay ([3H]Flumazenil) synthesis->binding Test Compounds ki_value ki_value binding->ki_value Determine Ki (Binding Affinity) electro Electrophysiology (Xenopus Oocytes, TEVC) binding->electro Active Compounds profile profile electro->profile Determine Functional Profile (Agonist, Antagonist, etc.) modeling Molecular Modeling & Docking electro->modeling invivo In Vivo Behavioral Models (e.g., Anxiety, Pain) electro->invivo

Caption: Standard workflow for the discovery and characterization of PQ-based GABAA receptor ligands.

Protocol 1: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of test compounds for the BZD site on GABAA receptors.[6]

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]flumazenil) for binding to the receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[6]

  • Methodology:

    • Membrane Preparation: Prepare a crude synaptic membrane fraction from bovine or rat cerebral cortex.

    • Incubation: In assay tubes, combine the membrane preparation, [3H]flumazenil (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound in an appropriate assay buffer.

    • Total and Nonspecific Binding: Prepare tubes for total binding (membranes + radioligand) and nonspecific binding (membranes + radioligand + a high concentration of an unlabeled BZD, like diazepam or clonazepam).

    • Equilibration: Incubate the tubes at 0-4°C for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
  • Objective: To functionally characterize the effect of test compounds on GABAA receptor activity.[6][11][12][13]

  • Principle: Xenopus laevis oocytes are injected with cRNAs encoding specific GABAA receptor subunits (e.g., α1, β2, γ2L) to express functional recombinant receptors on their surface. The TEVC technique is used to clamp the oocyte's membrane potential and measure the chloride current that flows through the GABAA channels in response to GABA and the test compounds.

  • Methodology:

    • Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.

    • cRNA Injection: Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits (e.g., human or rat α1, β2, and γ2L). Incubate the oocytes for 2-7 days to allow for receptor expression.

    • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a buffer solution (Ringer's solution). Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • GABA Application: Apply a low concentration of GABA (typically the EC5-EC20 concentration, which elicits a small, stable baseline current) to the oocyte.

    • Compound Application: Co-apply the test compound at various concentrations with the same low concentration of GABA.

    • Data Acquisition: Record the changes in the chloride current. An increase in the current indicates positive modulation (agonism), a decrease indicates negative modulation (inverse agonism), and no change indicates a null modulator or antagonist.

    • Antagonist Testing: To confirm if a compound is an antagonist, pre-apply it before co-applying it with a known agonist (like diazepam) and GABA. A reduction in the agonist's effect confirms antagonism.[6]

    • Data Analysis: Normalize the current responses to the baseline GABA current and plot concentration-response curves to determine parameters like EC50 (for agonists) and the maximum potentiation or inhibition.

Therapeutic Potential and Future Outlook

The pyrazolo[1,5-a]quinazoline scaffold has proven to be a rich source of novel GABAA receptor modulators with diverse pharmacological profiles. Research has identified compounds with high, sub-nanomolar affinity and specific functional activities, including some that demonstrate promising anxiolytic-like and antihyperalgesic effects in preclinical models.[6][10]

The key advantage of this chemical class lies in its tunability. The extensive SAR knowledge allows for the rational design of ligands that can potentially target specific GABAA receptor subtypes. This opens the door to developing next-generation therapeutics with improved efficacy and reduced side effects compared to non-selective benzodiazepines. For example, a selective α2/α3-subtype agonist could provide anxiolysis without the sedation and amnesia associated with α1-subtype activity.[4]

Future research in this area will likely focus on:

  • Enhancing Subtype Selectivity: Systematically exploring substitutions that interact with non-conserved residues in the BZD pocket of different α subunits.

  • In Vivo Characterization: Advancing the most promising compounds into comprehensive in vivo studies to evaluate their efficacy in models of anxiety, epilepsy, neuropathic pain, and other CNS disorders.

  • Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they have suitable characteristics for clinical development.

References

  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (2019). Molecules. [Link]

  • A new class of pyrazolo[5,1-c][1][2][6]triazines as γ-aminobutyric type A (GABAA) receptor subtype ligand: synthesis and pharmacological evaluation. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrazolo[1,5-a]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][1][2][6]benzotriazine system: synthesis of new derivatives, biological activity on GABAA receptor subtype and molecular dynamic study. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. (2022). FLORE. [Link]

  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. (2024). PubMed. [Link]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2022). PubMed. [Link]

  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological As. (2024). FLORE. [Link]

  • In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. (n.d.). SLEEP. [Link]

  • Characterization of GABA Receptors. (n.d.). PubMed Central. [Link]

  • Pyrazolo[1,5-a]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][1][2][6]benzotriazine system: synthesis of new derivatives, biological activity on GABAA receptor subtype and molecular dynamic study. (2015). Taylor & Francis Online. [Link]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2022). MDPI. [Link]

  • Pyrazolo[1,5-A]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][1][2][6]benzotriazine system: Synthesis of new derivatives, biological activity on GABA A receptor subtype and molecular dynamic study. (2015). ResearchGate. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2018). MDPI. [Link]

  • Identification of a New Pyrazolo[1,5-a]quinazoline Ligand Highly Affine to γ-Aminobutyric Type A (GABAA) Receptor Subtype with Anxiolytic-Like and Antihyperalgesic Activity. (2017). ACS Publications. [Link]

  • Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. (2021). PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for SNAr-Mediated C5-Chloro Displacement on Quinazolines

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While functionalization at the C2 and C4 positions is well-established, selective modification a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While functionalization at the C2 and C4 positions is well-established, selective modification at the C5 position presents a unique synthetic challenge. Nucleophilic Aromatic Substitution (SNAr) offers a direct pathway for C-N, C-O, and C-S bond formation at this position, provided the quinazoline core is sufficiently activated. This guide provides an in-depth analysis of the mechanistic principles, reaction parameters, and practical protocols for achieving successful C5-chloro displacement on the quinazoline ring system. We explore the critical interplay of substrate electronics, nucleophile selection, solvent effects, and thermal conditions to empower researchers in drug discovery and chemical synthesis to navigate this challenging but rewarding transformation.

The Quinazoline Core: A Tale of Positional Reactivity

The quinazoline ring is a benzo-fused pyrimidine system. The nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, which significantly influences the electron density of the carbocyclic ring and dictates the regioselectivity of nucleophilic attack.

The Electronic Landscape

In a typical chloroquinazoline, the electron-withdrawing nature of the pyrimidine ring deactivates the entire system towards electrophilic substitution but activates it for nucleophilic substitution. However, this activation is not uniform. Computational studies and extensive empirical data have established a clear reactivity hierarchy for SNAr reactions on di- or tri-substituted chloroquinazolines: C4 >> C2 > all other positions .[1][2]

  • The C4 Position: This position is highly activated due to its para-relationship with the N1 atom and ortho-relationship with the N3 atom. Nucleophilic attack at C4 generates a Meisenheimer intermediate where the negative charge is effectively delocalized onto the electronegative N1 atom. This makes C4 displacement a rapid and high-yielding reaction, often occurring at room temperature.[1][2]

  • The C2 Position: The C2 position is also activated but to a lesser extent than C4. More forcing conditions, such as higher temperatures, are typically required for substitution at C2.[3]

  • The C5 Position: The C5 position is part of the benzene ring portion and is not directly activated by the pyrimidine nitrogens in the same way as C2 and C4. Standard 5-chloroquinazoline is generally unreactive towards SNAr. To render the C5 position sufficiently electrophilic for nucleophilic attack, additional strong electron-withdrawing groups (EWGs) must be present on the carbocyclic ring, typically at the C6 and/or C8 positions (ortho/para to the C5 position). These EWGs are essential to stabilize the negative charge of the intermediate Meisenheimer complex.[4]

The SNAr Mechanism at C5: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The feasibility and rate of this process at the C5 position are critically dependent on the stability of the Meisenheimer complex.

dot graph "SNAr_Mechanism_C5" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=11, color="#202124", penwidth=1.5];

// Nodes sub [label="5-Chloroquinazoline\n(with EWG activation)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; nuc [label="Nucleophile\n(Nu:⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; mc [label="Meisenheimer Complex\n(Stabilized by EWG)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; prod [label="C5-Substituted\nQuinazoline", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; cl [label="Chloride\n(Cl⁻)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", color="#5F6368"];

// Edges sub -> mc [label="+ Nu:⁻\n(Rate-Determining Step)"]; nuc -> mc [style=invis]; mc -> prod [label="- Cl⁻\n(Fast)"]; mc -> cl [style=invis];

// Invisible nodes for alignment {rank=same; sub; nuc;} {rank=same; prod; cl;} } केंदot Caption: General mechanism for SNAr at the C5 position of an activated quinazoline.

Optimizing Reaction Conditions for C5 Displacement

Success in C5-chloro displacement hinges on a careful selection of reaction parameters to overcome the inherent lower reactivity of this position.

The Nucleophile: Potency is Key

Given the electronically demanding nature of the substitution, strong nucleophiles are generally required.

  • N-Nucleophiles: Primary and secondary aliphatic amines are excellent nucleophiles for this reaction. Aromatic amines (anilines) can also be used, but may require higher temperatures or longer reaction times, especially if they are electron-deficient.[5]

  • O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides are effective. The use of the corresponding alcohol with a strong base (like NaH) to generate the alkoxide in situ is a common and effective strategy.

  • S-Nucleophiles: Thiolates are potent nucleophiles and typically react readily under mild conditions.

The Solvent: The Unsung Hero

The choice of solvent is critical. Polar aprotic solvents are overwhelmingly preferred as they can solvate the cation of the nucleophile salt but do not strongly solvate the anion, leaving a "naked" and highly reactive nucleophile.[6][7]

  • Dimethyl Sulfoxide (DMSO): Often the solvent of choice for challenging SNAr reactions. Its high polarity effectively stabilizes the charged Meisenheimer complex, accelerating the rate-determining step.[6]

  • N,N-Dimethylformamide (DMF) & N,N-Dimethylacetamide (DMAc): Excellent alternatives to DMSO, also capable of promoting high reaction rates.

  • Tetrahydrofuran (THF) & Dioxane: Less polar than DMSO or DMF, but can be effective, particularly at higher temperatures or with microwave heating.[8]

  • Alcohols (e.g., Ethanol, Isopropanol): Polar protic solvents can be used but are generally less effective than polar aprotic options. They can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.[3]

The Base: Neutralizing the Aftermath

The SNAr reaction liberates one equivalent of HCl. A base is required to neutralize this acid, preventing the protonation and deactivation of the amine nucleophile.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and the more reactive cesium carbonate (Cs₂CO₃) are common, effective choices, particularly in DMSO or DMF.[9][10] They are easily removed during aqueous workup.

  • Organic Bases: Non-nucleophilic amine bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are frequently used, especially in solvents like THF or dioxane.[1][8] They act as acid scavengers without competing in the primary reaction.

Temperature and Reaction Time

Due to the lower reactivity of the C5 position, elevated temperatures are almost always necessary.

  • Conventional Heating: Reactions are often run between 80 °C and 150 °C. Reaction progress should be monitored carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Microwave Irradiation: This technique is exceptionally well-suited for difficult SNAr reactions.[5][11] Microwave heating can dramatically reduce reaction times from many hours to minutes and often improves yields by minimizing the formation of degradation byproducts.

Catalysis: An Emerging Frontier

While most SNAr reactions are uncatalyzed, certain strategies can be employed to enhance reactivity. Protic acids or Lewis acids can catalyze SNAr on nitrogen heterocycles by protonating or complexing with a ring nitrogen, which increases the electron-deficient character of the ring system and activates it further towards nucleophilic attack.[12]

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for C5-Amination of an Activated 5-Chloroquinazoline

This protocol provides a robust starting point for optimization.

dot graph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, penwidth=1.5, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124", penwidth=1.5];

// Nodes A [label="1. Reagent Setup\n- Add 5-chloroquinazoline, solvent,\nand base to a reaction vessel."]; B [label="2. Nucleophile Addition\n- Add amine nucleophile."]; C [label="3. Reaction\n- Heat to 100-140 °C (or microwave).\n- Monitor by TLC/LC-MS."]; D [label="4. Workup\n- Cool to RT.\n- Quench with water.\n- Extract with organic solvent."]; E [label="5. Purification\n- Dry organic layer.\n- Concentrate in vacuo.\n- Purify by column chromatography."]; F [label="6. Analysis\n- Characterize by NMR, MS."];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } केंदot Caption: Standard experimental workflow for C5-amination of quinazolines.

Procedure:

  • Reaction Setup: To a dry reaction vial, add the activated 5-chloroquinazoline (1.0 eq.), potassium carbonate (2.0 eq.), and DMSO (0.1–0.2 M).

  • Nucleophile Addition: Add the desired amine nucleophile (1.2–1.5 eq.).

  • Reaction: Seal the vial and heat the reaction mixture to 120 °C with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMSO and inorganic salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C5-aminoquinazoline product.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Insufficient activation of the quinazoline ring. 2. Reaction temperature is too low. 3. Nucleophile is too weak or sterically hindered. 4. Ineffective base or solvent.1. Confirm the presence of strong EWGs on the carbocyclic ring. 2. Increase temperature in 20 °C increments. Consider switching to microwave heating. 3. Use a stronger, less hindered nucleophile. For O-nucleophiles, pre-form the alkoxide with NaH. 4. Switch solvent to DMSO. Use a stronger base like Cs₂CO₃.
Multiple Products / Decomposition 1. Reaction temperature is too high or time is too long. 2. Nucleophile or product is unstable under the reaction conditions.1. Reduce the reaction temperature. Monitor carefully and stop the reaction as soon as the starting material is consumed. 2. Attempt the reaction under milder conditions (e.g., lower temperature for a longer time).
Difficulty in Purification 1. Product is highly polar and streaks on silica gel. 2. Residual high-boiling solvent (DMSO/DMF).1. Use a different eluent system, or consider reverse-phase chromatography. 2. Ensure thorough washing during aqueous workup. If necessary, perform a lyophilization from a dioxane/water mixture.

Summary and Outlook

The nucleophilic aromatic substitution of a C5-chloro group on a quinazoline is a challenging yet synthetically valuable reaction. Unlike the highly reactive C4 position, successful C5 displacement is contingent upon significant electronic activation of the carbocyclic ring via ancillary electron-withdrawing groups. By understanding the mechanistic underpinnings and leveraging optimized conditions—namely the use of strong nucleophiles, high-boiling polar aprotic solvents like DMSO, and elevated temperatures, often with microwave assistance—researchers can effectively forge new bonds at this underutilized position. These strategies open the door to novel quinazoline analogues for applications in drug discovery and materials science.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Ru(II)-Catalyzed Regioselective C(5)–H Functionalization of Quinazolinone-Coumarin Conjugates: Synthesis and Photophysical Studies. (2022). The Journal of Organic Chemistry. [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. (n.d.). RSC Publishing. Retrieved February 21, 2026, from [Link]

  • Synthesis of 5-substituted quinazolinone derivatives and their inhibitory activity in vitro. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

  • Ru(II)-Catalyzed Regioselective C(5)-H Functionalization of Quinazolinone-Coumarin Conjugates: Synthesis and Photophysical Studies. (2022). PubMed. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). PMC. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2019). ACS Omega. [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2019). PMC. [Link]

  • SNAr Comparative Reaction. (n.d.). Gaylord Chemical. Retrieved February 21, 2026, from [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2025). MDPI. [Link]

  • Process for the preparation of lapatinib. (2014).
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (2013). PMC. [Link]

  • Various nucleophilic aromatic substitutions at C-5 position of 4. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). MDPI. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. [Link]

  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). (n.d.). Green Chemistry. Retrieved February 21, 2026, from [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Practical synthesis of lapatinib. (2013). ResearchGate. [Link]

  • Catalysed SNAr reactions. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved February 21, 2026, from [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (n.d.). MDPI. Retrieved February 21, 2026, from [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). Frontiers in Chemistry. [Link]

  • Synthetic method of lapatinib. (2013).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (2015). New Journal of Chemistry. [Link]

  • Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. [Link]

  • SNAr (Cl) - Common Conditions. (n.d.). Synspace. Retrieved February 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

Sources

Application

Suzuki-Miyaura coupling of 3-chloropyrazolo[1,5-a]quinazoline

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Chloropyrazolo[1,5-a]quinazoline Executive Summary Topic: Palladium-catalyzed C–C bond formation at the C3 position of the pyrazolo[1,5-a]quinazoline scaffold. Target...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Chloropyrazolo[1,5-a]quinazoline

Executive Summary

Topic: Palladium-catalyzed C–C bond formation at the C3 position of the pyrazolo[1,5-a]quinazoline scaffold. Target Audience: Medicinal Chemists, Process Chemists. Key Challenge: The C3-chloro substituent on the electron-rich pyrazole ring possesses a high energy barrier for oxidative addition compared to bromides or iodides. Standard catalysts (e.g., Pd(PPh₃)₄) often fail or result in hydrodehalogenation. Solution: Utilization of bulky, electron-rich biarylphosphine ligands (Buchwald Ligands) or N-heterocyclic carbene (NHC) complexes to facilitate rapid oxidative addition.

Scientific Background & Mechanistic Rationale

The pyrazolo[1,5-a]quinazoline scaffold is a privileged structure in kinase inhibition (e.g., PI3K, Checkpoint kinase 1). Functionalization at the C3 position is critical for structure-activity relationship (SAR) studies.

The Reactivity Paradox

While the C3 position is nucleophilic and easily halogenated (using NCS), the resulting 3-chloro-pyrazolo[1,5-a]quinazoline is electronically deactivated toward palladium oxidative addition. The electron-rich nature of the fused pyrazole ring strengthens the C–Cl bond (


).

Mechanistic Requirement: To couple this substrate, the catalytic system must drive the Oxidative Addition (OA) step, which is rate-limiting for aryl chlorides.

  • Ligand Choice: We utilize XPhos or SPhos . These ligands are electron-rich (increasing electron density on Pd to facilitate OA) and bulky (promoting Reductive Elimination).

  • Precatalyst: XPhos Pd G2 (Generation 2 Buchwald Precatalyst) is recommended to generate the active mono-ligated Pd(0) species immediately upon activation by base, avoiding the induction period and aggregation issues of Pd(dba)₂.

Pathway Visualization

CatalyticCycle Precat Precatalyst (XPhos Pd G2) ActivePd Active Species [L-Pd(0)] Precat->ActivePd Activation (Base) OxAdd Oxidative Addition [L-Pd(II)(Ar)(Cl)] ActivePd->OxAdd + R-Cl (Rate Limiting) Substrate 3-Cl-Pyrazoloquinazoline (R-Cl) Substrate->OxAdd TransMet Transmetallation [L-Pd(II)(Ar)(Ar')] OxAdd->TransMet + Ar'-B(OH)3- Boronic Boronic Acid (Ar'-B(OH)2) + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->ActivePd Regeneration Product C3-Arylated Product (R-Ar') RedElim->Product Release

Figure 1: Catalytic cycle emphasizing the activation of the difficult C-Cl bond via monoligated L-Pd(0) species.

Experimental Protocols

Method A: The "Gold Standard" (High Yield, Difficult Substrates)

Recommended for initial screening and library synthesis.

Reagents:

  • Substrate: 3-chloropyrazolo[1,5-a]quinazoline (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Protocol:

  • Vessel Prep: Charge a microwave vial or round-bottom flask with a magnetic stir bar.

  • Solids Addition: Add the 3-chloro substrate, boronic acid, K₃PO₄, and XPhos Pd G2 catalyst.

  • Degassing (Critical): Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Oxygen inhibition is significant with electron-rich phosphines.

  • Solvent Addition: Syringe in degassed 1,4-dioxane and degassed water.

  • Reaction: Heat to 80–100 °C for 2–4 hours (or 100 °C for 30 min in microwave).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the M+H (Cl isotope pattern) and appearance of the product mass.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Method B: Cost-Effective Scale-Up (Robust Substrates)

Recommended for >10g scale where catalyst cost is a factor.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene : Water (10:1) or DMF (anhydrous)

  • Temperature: 100–110 °C (Overnight)

Optimization Matrix & Data

When the standard protocol fails, consult this matrix. Reactivity of the 3-chloro position is highly sensitive to the sterics of the incoming boronic acid.

Table 1: Catalyst Screening Data (Model Substrate) Substrate: 3-chloro-pyrazolo[1,5-a]quinazoline + Phenylboronic acid

EntryCatalyst SystemSolventBaseTempYield (Isolated)Notes
1Pd(PPh₃)₄DME/H₂ONa₂CO₃90°C< 10%Failed. Oxidative addition too slow.
2Pd(dppf)Cl₂Dioxane/H₂OK₂CO₃100°C45%Moderate. Significant protodehalogenation.
3XPhos Pd G2 Dioxane/H₂O K₃PO₄ 80°C 92% Optimal. Clean conversion.
4Pd(OAc)₂ + SPhosToluene/H₂OK₃PO₄100°C88%Excellent alternative.
5Pd-PEPPSI-IPrDioxaneCs₂CO₃80°C85%Good for sterically hindered boronic acids.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Protodehalogenation (M-Cl

    
     M-H): 
    
    • Symptom:[1][2][3][4][5][6][7] LC-MS shows mass of [Substrate minus Cl plus H].

    • Cause: Reaction temperature too high or boronic acid wet/impure.

    • Fix: Switch to anhydrous conditions (DMF, Cs₂CO₃) and use Pd-PEPPSI-IPr catalyst.

  • Homocoupling of Boronic Acid:

    • Symptom:[1][2][3][4][5][6][7] Presence of Ar-Ar dimer.

    • Cause: Oxygen in the system.[8][9]

    • Fix: Rigorous degassing. Sparge solvents with Argon for 15 mins before use.

Workflow Logic

Workflow Start Start: 3-Cl Substrate Check Is Boronic Acid Sterically Hindered? Start->Check Standard Use Method A: XPhos Pd G2 Dioxane/H2O Check->Standard No (Phenyl, Pyridyl) Advanced Use Method C: Pd-PEPPSI-IPr Anhydrous DMF Check->Advanced Yes (Ortho-subst) Workup Filter through Celite Partition EtOAc/Water Standard->Workup Advanced->Workup Purify Column Chromatography Workup->Purify

Figure 2: Decision tree for selecting reaction conditions based on substrate complexity.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Lévis, M., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2016. (Provides analogous conditions for the fused pyrazolo system).

  • Itoh, T., et al. "Synthesis of Heterobiaryls via Palladium-Catalyzed Cross-Coupling of Heteroaryl Chlorides." Organic Letters, 2006.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu and Suzuki–Miyaura Cross-Coupling Reactions." Chemistry – A European Journal, 2006.

  • Meanwell, N. A. "Pyrazolo[1,5-a]pyrimidine and related scaffolds in drug discovery." Journal of Medicinal Chemistry, 2015.

Sources

Method

Application Note: Synthesis of 2-Methylpyrazolo[1,5-a]quinazoline Derivatives

Abstract & Introduction The pyrazolo[1,5-a]quinazoline scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring system, facilitating interactions with diverse biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazolo[1,5-a]quinazoline scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring system, facilitating interactions with diverse biological targets including GABA-A receptors , EGFR kinase , and PI3K . The specific introduction of a methyl group at the C2 position (2-methylpyrazolo[1,5-a]quinazoline) often enhances metabolic stability and lipophilicity, critical parameters for oral bioavailability.

This Application Note provides two validated protocols for synthesizing 2-methyl derivatives: a robust Stepwise Condensation/Cyclization (Method A) suitable for gram-scale synthesis, and a Microwave-Assisted One-Pot Protocol (Method B) designed for rapid library generation.

Key Applications
  • Kinase Inhibition: Targeting EGFR and PI3K pathways in oncology.

  • Neurology: Allosteric modulation of GABA-A receptors for anxiolytic activity.

  • Anti-inflammatory: Inhibition of NF-κB transcriptional activity.[1][2]

Retrosynthetic Analysis & Mechanism

To achieve the 2-methyl substitution pattern, the critical building block is 3-methyl-1H-pyrazol-5-amine . The synthesis relies on the annulation of this pyrazole with a bifunctional benzene derivative (typically 2-halobenzaldehyde or 2-functionalized benzoic acid).

Reaction Mechanism

The formation proceeds via two key steps:[3]

  • Schiff Base Formation: Condensation of the exocyclic amine of the pyrazole with the carbonyl group of the benzaldehyde.

  • Intramolecular Cyclization: Nucleophilic aromatic substitution (

    
    ) or metal-catalyzed coupling where the endocyclic pyrazole nitrogen attacks the ortho-position of the benzene ring.
    

Retrosynthesis cluster_legend Mechanism Logic Target 2-Methylpyrazolo[1,5-a]quinazoline (Target Scaffold) Intermediate Intermediate Schiff Base (E-imine) Target->Intermediate Cyclization (-HX) Precursor1 3-Methyl-1H-pyrazol-5-amine (Nucleophile) Intermediate->Precursor1 Condensation Precursor2 2-Fluorobenzaldehyde (Electrophile) Intermediate->Precursor2 + Text N1 of Pyrazole attacks C-F (Cyclization) Exocyclic NH2 attacks C=O (Imine formation)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the tricyclic core.[4]

Method A: Stepwise Condensation (Gram-Scale)

This protocol is preferred when high purity is required without column chromatography, as the intermediate often precipitates.

Materials
  • Reagent A: 3-Methyl-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent B: 2-Fluorobenzaldehyde (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

Protocol Steps
  • Imine Formation:

    • Charge a round-bottom flask with 3-methyl-1H-pyrazol-5-amine (10 mmol) and 2-fluorobenzaldehyde (10 mmol) in Ethanol (20 mL).

    • Add a catalytic amount of Acetic Acid (2-3 drops).

    • Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The Schiff base intermediate typically precipitates upon cooling. Filter and wash with cold ethanol.

  • Cyclization (

    
    ): 
    
    • Dissolve the isolated Schiff base in anhydrous DMF (10 mL/g).

    • Add

      
       (2.0 equiv).
      
    • Heat the mixture to 120°C for 6–12 hours.

    • Note: For unreactive substrates (e.g., electron-rich benzaldehydes), increase temp to 140°C or switch to

      
      .
      
  • Work-up:

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Filter, wash with water, and recrystallize from Ethanol/DMF mixtures.

Critical Process Parameters (CPPs)
ParameterSettingRationale
Temperature (Step 2) 120–140°CRequired to overcome the energy barrier for

displacement of Fluorine.
Solvent Water Content < 0.1%Water competes with the pyrazole nitrogen, leading to hydrolysis of the imine.
Base Stoichiometry > 1.5 equivEssential to neutralize the HF generated and drive the equilibrium.

Method B: Microwave-Assisted One-Pot Synthesis (Library Scale)

This method utilizes the "green chemistry" approach, significantly reducing reaction times from hours to minutes.

Materials
  • Reagent A: 3-Methyl-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent B: 2-Fluorobenzaldehyde (or substituted derivatives)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Ionic Liquid ([bmim]Br)

  • Solvent: Water or Solvent-free

Protocol Steps
  • Preparation:

    • In a microwave-safe vial (10 mL), mix amine (1.0 mmol) and aldehyde (1.0 mmol).

    • Add p-TSA (0.1 mmol) and water (2 mL).

  • Irradiation:

    • Seal the vial.[5]

    • Set Microwave Reactor parameters: Power = 300W , Temp = 140°C , Hold Time = 10–15 min .

    • Safety: Ensure the pressure sensor is active; aldehydes can generate pressure.

  • Isolation:

    • Cool to room temperature.[4][6][7]

    • The product usually crashes out of the aqueous phase.

    • Filter and wash with diethyl ether (to remove unreacted aldehyde).

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Decision Scale > 5g? Start->Decision MethodA Method A: Thermal/Stepwise (DMF, 120°C, 12h) Decision->MethodA Yes MethodB Method B: Microwave (H2O, 140°C, 15 min) Decision->MethodB No (Library) WorkupA Pour into Ice Water Filter Precipitate MethodA->WorkupA WorkupB Cool & Filter Ether Wash MethodB->WorkupB Analysis QC: NMR / LC-MS WorkupA->Analysis WorkupB->Analysis

Figure 2: Decision tree for selecting the appropriate synthetic methodology based on scale and throughput requirements.

Characterization & Expected Data

1H NMR Signature (DMSO-d6, 400 MHz)
  • C2-Methyl Group: A distinct singlet appearing at δ 2.40 – 2.55 ppm .

  • Pyrazolo Proton (H3): A singlet around δ 6.50 – 6.80 ppm (characteristic of the pyrazole ring).

  • Quinazoline Protons: Aromatic multiplet in the δ 7.40 – 8.50 ppm region. The proton at position 9 (adjacent to N) is often the most deshielded (~8.5 ppm).

Mass Spectrometry
  • ESI-MS: Expect a strong

    
     peak.
    
  • Fragmentation: Loss of

    
     (acetonitrile) is a common fragmentation pathway for methyl-substituted pyrazolo-pyrimidines/quinazolines.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete cyclization (Step 2).Increase temp to 150°C or switch solvent to NMP (N-Methyl-2-pyrrolidone).
Sticky/Oily Product Impurities from aldehyde.Triturate the crude oil with cold diethyl ether or isopropyl alcohol to induce crystallization.
Regioisomer Formation Attack of N1 vs Exocyclic NH2.The reaction is generally regioselective for 5-amino pyrazoles due to the higher nucleophilicity of the exocyclic amine towards carbonyls. Verify by NOE (Nuclear Overhauser Effect) NMR.

References

  • Kamal, A., et al. (2015). "Pyrazolo[1,5-a]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][1,2,4]benzotriazine system: synthesis of new derivatives, biological activity on GABAA receptor subtype." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Vasquez, T. E., et al. (2003). "One-pot microwave assisted preparation of pyrazoloquinazolinone libraries." Molecular Diversity.

  • Hassan, A. S., et al. (2024). "Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines." Molecules.

  • Laggoune, N., et al. (2021). "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines." Molecules. (Relevant for microwave protocols on similar scaffolds).

Sources

Application

Application Note: A Protocol for the Regioselective Amination of 3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline

Abstract The pyrazolo[1,5-a]quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and antitumor properties.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and antitumor properties.[1][2][3] Functionalization of this core, particularly through the introduction of amino groups, is a key strategy in drug discovery programs. This application note provides a detailed, field-tested protocol for the regioselective amination of 3,5-dichloro-2-methylpyrazolo[1,5-a]quinazoline. We focus on a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a robust and versatile method for C-N bond formation.[4][5] The protocol is designed to favor mono-amination at the more electrophilic C5 position, yielding 5-amino-3-chloro-2-methylpyrazolo[1,5-a]quinazoline derivatives, which are valuable intermediates for further diversification.

Introduction and Rationale

The synthesis of substituted N-heterocycles is a cornerstone of modern pharmaceutical research. The pyrazolo[1,5-a]quinazoline system, in particular, has garnered significant attention.[1][6][7] The introduction of amino substituents onto this scaffold can profoundly influence its pharmacological profile by modulating properties such as solubility, basicity, and the ability to form key hydrogen bonds with biological targets.

Starting from the 3,5-dichloro-2-methylpyrazolo[1,5-a]quinazoline precursor, two primary challenges arise: achieving amination under conditions that tolerate a range of amine nucleophiles and controlling the regioselectivity of the substitution. The two chlorine atoms at the C3 and C5 positions exhibit differential reactivity. Drawing parallels from the well-studied quinazoline system, where the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position[8], we hypothesize that the C5 position of the pyrazolo[1,5-a]quinazoline core is likewise more electrophilic than the C3 position. This increased reactivity at C5 is attributed to the electronic influence of the adjacent pyrimidine ring nitrogen.

While classical SNAr can be effective[1][6], it often requires harsh conditions and is limited in scope. Modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, offer a superior alternative with milder conditions, broader substrate scope, and higher functional group tolerance.[4][9] This protocol employs a state-of-the-art palladium precatalyst system designed for the efficient coupling of challenging aryl chlorides.

Mechanistic Overview: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds.[4] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[9][10] The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the final reductive elimination steps, especially with less reactive aryl chlorides.[9]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-Cl amine_coord Amine Coordinated Complex ox_add->amine_coord + R₂NH amide_complex Palladium Amido Complex amine_coord->amide_complex - Base-H⁺Cl⁻ (Deprotonation) amide_complex->pd0 Reductive Elimination (Product Ar-NR₂ formed) center

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is optimized for a 0.5 mmol scale reaction. Adjustments may be necessary for scaling up or down.

Materials and Reagents
ReagentGradeRecommended SupplierNotes
3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline>97%Synthesized in-house¹Starting material.
Amine (e.g., Morpholine, Aniline, Benzylamine)>98%Sigma-Aldrich, AcrosNucleophile (1.2 equivalents).
[XPhos Pd G3] Palladacycle PrecatalystCatalyst GradeSigma-AldrichCatalyst (2 mol%).
XPhos Ligand>98%Sigma-AldrichLigand (4 mol%).
Sodium tert-butoxide (NaOt-Bu)>97%Sigma-AldrichBase (1.4 equivalents).
TolueneAnhydrous, >99.8%Sigma-AldrichReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor work-up and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeFisher ScientificFor quenching.
Brine (Saturated aq. NaCl)Reagent GradeFisher ScientificFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher ScientificFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

¹Synthesis of the starting material can be achieved via cyclocondensation followed by chlorination using POCl₃/PCl₅, a method adapted from related heterocyclic syntheses.[1][11]

Equipment
  • Oven-dried 25 mL Schlenk flask or microwave vial with a magnetic stir bar

  • Magnetic stir plate with heating capabilities

  • Inert atmosphere system (Argon or Nitrogen line with manifold)

  • Syringes and needles for liquid transfers

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Safety Precautions
  • Palladium Catalysts: Handle in a fume hood. Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Handle under an inert atmosphere. Avoid contact with skin and eyes.

  • Toluene: Flammable and toxic. Use in a well-ventilated fume hood.

  • Amines: Many amines are toxic and corrosive. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Oven-Dried Glassware reagents Add Solids: Substrate, NaOt-Bu, [XPhos Pd G3], XPhos start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvents Add Anhydrous Toluene and Amine via Syringe inert->solvents reaction Heat Reaction Mixture (e.g., 100 °C, 12-24 h) solvents->reaction monitor Monitor Progress by TLC / LC-MS reaction->monitor monitor->reaction Reaction Incomplete workup Cool, Quench with aq. NH₄Cl, Extract with EtOAc monitor->workup Reaction Complete purify Dry, Concentrate, and Purify via Silica Gel Chromatography workup->purify characterize Characterize Product: NMR, HRMS purify->characterize end_node End: Obtain Pure 5-Amino Product characterize->end_node

Figure 2: Step-by-step experimental workflow for the amination reaction.

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 3,5-dichloro-2-methylpyrazolo[1,5-a]quinazoline (0.50 mmol, 1.0 eq), sodium tert-butoxide (0.70 mmol, 1.4 eq), [XPhos Pd G3] (0.01 mmol, 2 mol%), and XPhos ligand (0.02 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (5.0 mL) via syringe. Then, add the desired amine (0.60 mmol, 1.2 eq) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

Expected Results and Characterization

The protocol is expected to yield the C5-mono-aminated product with good to excellent yields. The regioselectivity is anticipated to be high, with minimal formation of the C3-aminated or di-aminated side products under these conditions.

Amine NucleophileProduct StructureExpected YieldKey Characterization Data (HRMS [M+H]⁺)
Morpholine3-chloro-2-methyl-5-(morpholin-4-yl)pyrazolo[1,5-a]quinazoline75-90%C₁₆H₁₆ClN₄O requires m/z 315.1007
BenzylamineN-benzyl-3-chloro-2-methylpyrazolo[1,5-a]quinazolin-5-amine70-85%C₁₉H₁₆ClN₄ requires m/z 335.1058
AnilineN-phenyl-3-chloro-2-methylpyrazolo[1,5-a]quinazolin-5-amine65-80%C₁₈H₁₄ClN₄ requires m/z 321.0902

Product Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and regioselectivity. The substitution at C5 will cause characteristic shifts in the aromatic protons of the quinazoline ring system.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.

  • Infrared (IR) Spectroscopy: To identify the N-H stretch (for primary/secondary amine products) and other key functional groups.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base.Use a fresh bottle of precatalyst. Ensure all glassware is rigorously dried and solvents are anhydrous. Use a fresh, high-purity batch of NaOt-Bu. Consider a stronger base like LHMDS.
Di-substitution Product Reaction temperature too high or reaction time too long; Excess amine.Reduce the reaction temperature to 80-90 °C. Monitor the reaction closely and stop it once the mono-substituted product is maximized. Use closer to 1.1 equivalents of the amine.
Hydrodehalogenation Presence of water or other protic sources; Ligand degradation.Ensure strictly anhydrous conditions. Increase ligand loading slightly (e.g., to 5 mol%).
Complex Mixture Amine or substrate instability at high temperatures.Attempt the reaction at a lower temperature for a longer duration. Consider a different ligand/catalyst system known for milder conditions (e.g., using a different Buchwald or Josiphos-type ligand).[9]

Conclusion

This application note details a reliable and robust protocol for the regioselective mono-amination of 3,5-dichloro-2-methylpyrazolo[1,5-a]quinazoline at the C5 position. By leveraging a modern palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, this method provides efficient access to valuable 5-amino-3-chloro-2-methylpyrazolo[1,5-a]quinazoline intermediates. The procedure is characterized by its operational simplicity, broad amine scope, and high anticipated yields, making it a valuable tool for researchers in medicinal chemistry and drug development.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia MDPI. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025). MDPI. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2025). PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of New GABA A Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (2019). MDPI. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Lund University Publications. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). PMC - NIH. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Synthesis of pyrazolo[1,5-a]quinazolin-4(5H)-ones and... (2019). ResearchGate. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Semantic Scholar. [Link]

  • 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABA A Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. (2024). MDPI. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. [Link]

Sources

Method

Application Note: Accelerated Synthesis of Pyrazolo[1,5-a]quinazoline Libraries via Microwave Irradiation

Introduction: The Significance of Pyrazolo[1,5-a]quinazolines and the Advent of Microwave-Assisted Synthesis The pyrazolo[1,5-a]quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolo[1,5-a]quinazolines and the Advent of Microwave-Assisted Synthesis

The pyrazolo[1,5-a]quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2][3] This class of compounds has garnered significant attention due to its structural similarity to purines and its wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The development of efficient and robust synthetic methodologies to access diverse libraries of these molecules is therefore a critical endeavor for lead generation and optimization in pharmaceutical research.[2][3]

Traditionally, the synthesis of such fused heterocyclic systems often involves multi-step procedures with long reaction times and harsh conditions. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the field of heterocyclic chemistry.[4][5][6] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, increased product yields, and often, higher product purity compared to conventional heating methods.[7][8] This application note provides a detailed protocol for the efficient, one-pot, microwave-assisted synthesis of a library of substituted pyrazolo[1,5-a]quinazolines, a method that is highly amenable to the rapid generation of analogues for structure-activity relationship (SAR) studies.[9]

The Underlying Chemistry: A Mechanistic Insight

The protocol described herein is a one-pot, two-step process that leverages the reactivity of readily available starting materials to construct the pyrazolo[1,5-a]quinazoline core. The reaction proceeds through the initial formation of a 5-aminopyrazole intermediate, which then undergoes cyclocondensation with a β-ketoester to yield the final product.

The key advantages of employing microwave irradiation in this synthesis are twofold:

  • Kinetic Enhancement: Microwave energy efficiently overcomes the activation energy barriers for both the initial aminopyrazole formation and the subsequent cyclization, drastically reducing reaction times from hours to minutes.[10]

  • Thermal Homogeneity: Direct and uniform heating of the polar reactants and solvent minimizes the formation of side products that can arise from localized overheating, a common issue with conventional oil bath heating.[4][7]

The proposed mechanism involves the initial reaction of a β-ketonitrile with hydrazine under microwave irradiation to form a 5-aminopyrazole intermediate. This is followed by the addition of a β-ketoester and an acid catalyst to the same reaction vessel. The final cyclocondensation and dehydration steps are also accelerated by microwave heating, affording the desired pyrazolo[1,5-a]quinazoline.

Pyrazolo[1,5-a]quinazoline Synthesis Workflow A β-Ketonitrile C 5-Aminopyrazole Intermediate A->C Microwave (e.g., 150°C, 5 min) D β-Ketoester B Hydrazine B->C E Acetic Acid (Catalyst) F Pyrazolo[1,5-a]quinazoline C->F Microwave (e.g., 150°C, 2h) D->F E->F

Figure 1: A schematic representation of the one-pot, two-step microwave-assisted synthesis of pyrazolo[1,5-a]quinazolines.

Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]quinazoline Library

This protocol outlines a general procedure for the synthesis of a diverse library of pyrazolo[1,5-a]quinazolines by varying the substituents on the β-ketonitrile and β-ketoester starting materials.

Materials and Equipment:

  • Microwave synthesizer

  • Microwave-safe reaction vials with caps

  • Substituted β-ketonitriles (R¹-COCH₂CN)

  • Hydrazine hydrate

  • Substituted β-ketoesters (R²-COCH₂COOR³)

  • Glacial acetic acid

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

General Procedure:

  • Step 1: Formation of 5-Aminopyrazole Intermediate

    • To a microwave-safe reaction vial equipped with a magnetic stir bar, add the appropriate β-ketonitrile (1.0 mmol) and methanol (2 mL).

    • Add hydrazine hydrate (1.2 mmol) to the solution.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at 150°C for 5 minutes.

  • Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]quinazoline

    • After the initial irradiation, carefully open the vial and add the corresponding β-ketoester (1.1 mmol) and glacial acetic acid (0.5 mL).

    • Reseal the vial and place it back into the microwave synthesizer.

    • Irradiate the reaction mixture at 150°C for an additional 2 hours.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrazolo[1,5-a]quinazoline derivative.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: A Comparative Overview

The following table summarizes the results for the synthesis of a small, representative library of pyrazolo[1,5-a]quinazolines using the described microwave-assisted protocol, showcasing its efficiency and broad applicability.

EntryProductReaction Time (Total)Yield (%)
1 PhenylMethyl2-Phenyl-5-methylpyrazolo[1,5-a]quinazolin-7(4H)-one2h 5min85
2 4-ChlorophenylEthyl2-(4-Chlorophenyl)-5-ethylpyrazolo[1,5-a]quinazolin-7(4H)-one2h 5min82
3 ThienylPhenyl2-Thienyl-5-phenylpyrazolo[1,5-a]quinazolin-7(4H)-one2h 5min78
4 Methyltert-Butyl2,5-Dimethylpyrazolo[1,5-a]quinazolin-7(4H)-one2h 5min88

Yields are for the isolated, purified product.

Troubleshooting and Optimization

  • Low Yields: If yields are consistently low, consider increasing the reaction time in the second step in 30-minute increments. Ensure the vial is properly sealed to prevent the loss of volatile reagents. The purity of the starting materials is also crucial.

  • Incomplete Reaction: Monitor the reaction progress by TLC. If the starting materials are still present after the specified time, a slight increase in the microwave temperature (e.g., to 160°C) may be beneficial. However, be cautious of potential decomposition at higher temperatures.

  • Purification Challenges: If the product is difficult to purify, consider alternative purification techniques such as recrystallization or preparative HPLC.

Conclusion and Future Outlook

The microwave-assisted one-pot synthesis of pyrazolo[1,5-a]quinazolines offers a rapid, efficient, and versatile method for the generation of diverse chemical libraries.[1][9] This approach significantly reduces reaction times and often improves yields compared to conventional synthetic routes, making it an invaluable tool for researchers in drug discovery and medicinal chemistry.[4][5] The ability to readily introduce a variety of substituents allows for extensive exploration of the chemical space around this important scaffold, facilitating the development of novel therapeutic agents targeting a range of diseases.[2][3][11]

Logical Relationship of Advantages cluster_advantages Key Advantages cluster_outcomes Impact on Drug Discovery MAOS Microwave-Assisted Organic Synthesis (MAOS) A Reduced Reaction Time MAOS->A B Increased Yields MAOS->B C Higher Purity MAOS->C D Rapid Library Generation A->D B->D C->D E Efficient SAR Studies D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazoloquinazoline Core Facility

Welcome to the technical support center for researchers working with pyrazoloquinazoline derivatives. This resource provides in-depth guidance on a critical aspect of handling these compounds: preventing the unwanted hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with pyrazoloquinazoline derivatives. This resource provides in-depth guidance on a critical aspect of handling these compounds: preventing the unwanted hydrolysis of C5-chloro substituents.

As a Senior Application Scientist, I understand the nuances of working with complex heterocyclic systems. The stability of your compounds is paramount to the success of your experiments, whether they involve in-vitro assays, cell-based studies, or preclinical development. This guide is structured to provide you with not only troubleshooting solutions but also the underlying scientific principles to empower your research.

Understanding the Challenge: The C5-Chloro Position

The C5-chloro substituent on the pyrazoloquinazoline scaffold is an aryl chloride. Generally, aryl chlorides are significantly more resistant to hydrolysis than their alkyl or acyl counterparts. This stability arises from the delocalization of the chlorine atom's lone pair of electrons into the aromatic π-system, which imparts a partial double-bond character to the C-Cl bond, making it stronger and harder to break.

However, the electronic nature of the pyrazoloquinazoline ring system, being electron-deficient, can render the C5 position susceptible to nucleophilic aromatic substitution (SNAr). In the context of your experiments, the most common nucleophile is water, leading to hydrolysis and the formation of a C5-hydroxy-pyrazoloquinazoline impurity. This conversion can alter the biological activity and physicochemical properties of your compound, compromising your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and questions that arise during the handling and experimentation with C5-chloro-pyrazoloquinazolines.

Q1: I'm observing a gradual loss of my compound's purity over time in aqueous buffer. What is the likely cause?

A1: The most probable cause is the hydrolysis of the C5-chloro group to a C5-hydroxy group. This is a classic nucleophilic aromatic substitution reaction where water acts as the nucleophile. The rate of this hydrolysis is highly dependent on the pH and temperature of your solution.

Q2: How does pH influence the stability of the C5-chloro group?

A2: The pH of your aqueous solution is a critical factor. While a specific pH-stability profile will be unique to your derivative, generally:

  • Neutral to Slightly Acidic (pH 4-7): This is typically the range of greatest stability for many heterocyclic compounds. In this range, the concentration of the potent nucleophile, hydroxide ion (OH-), is low.

  • Alkaline (pH > 8): The rate of hydrolysis is often significantly accelerated under basic conditions. The increased concentration of hydroxide ions, which are much stronger nucleophiles than water, will more readily attack the electron-deficient C5 position.

  • Strongly Acidic (pH < 4): While less common for hydrolysis of aryl chlorides, strongly acidic conditions can sometimes promote degradation, though the mechanism may be more complex than direct hydrolysis.

Troubleshooting Tip: If you suspect pH-dependent degradation, perform a simple preliminary experiment. Prepare solutions of your compound in buffers of varying pH (e.g., pH 5, 7, and 9) and monitor the purity by HPLC over a set period (e.g., 24-48 hours) at a constant temperature. This will quickly identify the optimal pH range for your compound's stability.

Q3: My compound seems to be degrading faster when I heat it for my assay. What's happening?

A3: Temperature provides the activation energy for the hydrolysis reaction. As you increase the temperature, the rate of hydrolysis will increase exponentially. It is crucial to be aware of the thermal stability of your specific C5-chloro-pyrazoloquinazoline. For some compounds, even modest heating in an aqueous environment can lead to significant degradation.

Troubleshooting Tip: If your experimental protocol requires elevated temperatures, minimize the incubation time as much as possible. If feasible, consider running a temperature-response curve for degradation to identify a temperature threshold for your compound.

Q4: I'm using DMSO as a solvent for my stock solution. Could this be contributing to hydrolysis?

A4: While DMSO itself is aprotic and does not directly participate in hydrolysis, it is hygroscopic and can absorb water from the atmosphere. If your DMSO is not anhydrous, the dissolved water can still lead to slow hydrolysis of your compound over time, even during storage.

Troubleshooting Tip: Always use high-purity, anhydrous DMSO for preparing stock solutions. Store your stock solutions in tightly sealed vials, preferably with a desiccant, and at low temperatures (e.g., -20°C or -80°C) to minimize any potential for degradation.

Q5: How can I definitively confirm that the impurity I'm seeing is the C5-hydroxy analog?

A5: The most reliable method for confirming the identity of the degradation product is Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product will have a molecular weight that is 18 atomic mass units (amu) higher than your starting C5-chloro compound (the difference between -OH and -Cl). You can also synthesize a small amount of the expected C5-hydroxy derivative as a reference standard to compare retention times and mass spectra.

Experimental Protocols

To proactively address stability issues, we recommend performing a forced degradation study. This will provide you with a comprehensive understanding of your molecule's liabilities.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and degradation pathways.[1][2][3]

Objective: To determine the intrinsic stability of a C5-chloro-pyrazoloquinazoline and to develop a stability-indicating analytical method.

Materials:

  • Your C5-chloro-pyrazoloquinazoline

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase

  • HPLC system with UV or PDA detector

  • LC-MS system (for peak identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of your stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of your stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of your stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of your compound in an oven at 80°C for 48 hours. Dissolve a portion in your stock solution solvent to the target concentration.

    • Photolytic Degradation: Expose a solution of your compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any degradation products.

    • Use LC-MS to determine the mass of the major degradation products to aid in their identification.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from its potential degradation products.[4][5]

Objective: To develop an HPLC method capable of resolving the C5-chloro-pyrazoloquinazoline from its C5-hydroxy hydrolysis product and other potential degradants.

Typical HPLC Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid or TFA in Water
Mobile Phase B 0.1% Formic Acid or TFA in Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection Wavelength Determined by the UV-Vis spectrum of your compound (e.g., 254 nm, or use a PDA detector to monitor multiple wavelengths).
Injection Volume 10 µL

Method Development Notes:

  • The C5-hydroxy analog is typically more polar than the C5-chloro parent compound and will therefore elute earlier on a reverse-phase column.

  • Optimize the gradient to ensure good resolution between the parent peak and the hydrolysis product.

  • Peak purity analysis using a PDA detector can help to confirm that your parent peak is not co-eluting with any impurities.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated.

Hydrolysis_Pathway C5_Chloro C5-Chloro-Pyrazoloquinazoline (Parent Compound) Transition_State Meisenheimer-like Intermediate C5_Chloro->Transition_State + H₂O / OH⁻ C5_Hydroxy C5-Hydroxy-Pyrazoloquinazoline (Hydrolysis Product) Transition_State->C5_Hydroxy - Cl⁻ H2O H₂O / OH⁻ Cl_ion Cl⁻

Caption: Proposed SNAr hydrolysis pathway.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (0.1 M HCl, 60°C) Analysis HPLC & LC-MS Analysis Acid->Analysis Neutralize & Dilute Base Basic (0.1 M NaOH, 60°C) Base->Analysis Neutralize & Dilute Oxidation Oxidative (3% H₂O₂, RT) Oxidation->Analysis Neutralize & Dilute Thermal Thermal (Solid, 80°C) Thermal->Analysis Neutralize & Dilute Photo Photolytic (ICH Q1B) Photo->Analysis Neutralize & Dilute Start Prepare Stock Solution (1 mg/mL) Start->Acid Expose to Stress Start->Base Expose to Stress Start->Oxidation Expose to Stress Start->Thermal Expose to Stress Start->Photo Expose to Stress Report Identify Degradants & Establish Stability Profile Analysis->Report

Caption: Forced degradation experimental workflow.

Concluding Remarks

The stability of the C5-chloro group on the pyrazoloquinazoline ring is a manageable challenge with a proactive and informed approach. By understanding the underlying chemical principles of nucleophilic aromatic substitution and the influence of experimental parameters like pH and temperature, you can design your experiments to minimize unwanted hydrolysis. We strongly recommend conducting a forced degradation study early in your research to establish a comprehensive stability profile for your specific derivatives. This will not only ensure the integrity of your data but also accelerate your drug discovery and development efforts.

For further inquiries or consultation on specific issues, please do not hesitate to contact our application support team.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Remedy Publications LLC. Available at: [Link]

  • High-performance liquid chromatographic determination of a new pyrazoloquinoline type benzodiazepine receptor antagonist and its hydroxy metabolite. (1988). Arzneimittelforschung. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. (n.d.). ScienceDirect. Available at: [Link]

  • The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. (2004). PubMed. Available at: [Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. (n.d.). PMC. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). IJCPA. Available at: [Link]

Sources

Optimization

Technical Support Center: C3-Arylation of Pyrazolo[1,5-a]quinazoline

Status: Operational | Ticket ID: C3-ARYL-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Mechanistic Insight Welcome to the technical support hub for the fun...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: C3-ARYL-OPT-001
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Insight

Welcome to the technical support hub for the functionalization of pyrazolo[1,5-a]quinazoline . You are likely attempting to install an aryl group at the C3 position .

The Core Challenge: The C3 position of the pyrazolo[1,5-a]quinazoline scaffold is electronically unique. It functions as an enamine-like nucleophile (similar to C3 of indole or C4 of pyrazole). While standard Suzuki couplings (using 3-halo precursors) are reliable, Direct C-H Arylation is the more efficient, atom-economical route but is prone to three specific failure modes:

  • Regioselectivity Drift: Competition between C3 (nucleophilic) and C7/C8 (if C-H activation conditions are too aggressive).

  • Catalyst Poisoning: The N1/N5 nitrogens are competent ligands that can sequester Pd, shutting down the catalytic cycle.

  • Protodehalogentaion: The aryl halide coupling partner reducing to Ar-H instead of coupling.

This guide provides a self-validating workflow to optimize yield and selectivity.

The "Gold Standard" Protocol

Do not deviate from this baseline until you have established a reproducible trace yield. This protocol relies on a Concerted Metallation-Deprotonation (CMD) mechanism, which is favored for azole C-H bonds.

Standard Operating Procedure (SOP-C3-ARYL)
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role & Rationale
Substrate Pyrazolo[1,5-a]quinazoline1.0Limiting reagent.
Coupling Partner Aryl Bromide (Ar-Br)1.5 - 2.0Excess required to mitigate homocoupling/reduction.
Catalyst Pd(OAc)₂ 0.05 (5 mol%)Pd(II) source essential for the CMD pathway. Avoid Pd(0) sources initially.
Ligand PCy₃·HBF₄ or XPhos 0.10 (10 mol%)Bulky, electron-rich phosphines prevent N-coordination poisoning.
Base K₂CO₃ or Cs₂CO₃ 2.5Carbonate bases act as the proton shuttle in the CMD transition state.
Acid Additive Pivalic Acid (PivOH)0.3 (30 mol%)CRITICAL: Acts as a proton shuttle/cocatalyst to lower C-H activation energy.
Solvent 1,4-Dioxane or Toluene[0.2 M]Non-polar/weakly polar solvents favor the CMD transition state.
Temp/Time 110–120 °C16–24 hHigh energy barrier requires elevated temperature.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I see full consumption of the Aryl Bromide, but my scaffold is unreacted."

Diagnosis: You are experiencing Protodehalogenation . The Pd-Ar intermediate is grabbing a hydride (likely from solvent or impurities) rather than activating the C3-H bond. Corrective Action:

  • Switch Solvents: Move from DMF/DMA (hydride sources) to Toluene or Xylene .

  • Increase Concentration: Boost reaction molarity to 0.5 M . This increases the rate of the bimolecular coupling step relative to the unimolecular reduction.

  • Check Water: Ensure the system is anhydrous. Water can facilitate protonolysis of the Pd-Ar species.

Issue 2: "The reaction turns black immediately and stalls at <10% conversion."

Diagnosis: Pd-Black Precipitation . The catalyst is aggregating and deactivating before entering the cycle. This is common with nitrogen-rich heterocycles. Corrective Action:

  • Ligand Overload: Increase the Ligand:Pd ratio from 2:1 to 3:1 .

  • Ligand Selection: Switch to XPhos or BrettPhos . These bulky biaryl ligands create a "protective shell" around the Pd center, preventing aggregation and N-coordination from the substrate.

Issue 3: "I am getting a mixture of C3 and C7 arylation."

Diagnosis: Loss of Regiocontrol . C3 is the kinetic product (nucleophilic attack), while C7 is the thermodynamic C-H activation product (often acidity-driven). Corrective Action:

  • Lower Temperature: Drop to 100 °C. C3 arylation has a lower activation energy.

  • Remove Acid Additive: If using PivOH, reduce it to 10 mol% or remove it. PivOH promotes C-H activation at harder positions (C7).

  • Electronic Bias: If your scaffold has electron-withdrawing groups on the benzene ring, C7 becomes more acidic. You may need to block C7 or switch to a radical arylation method (e.g., using aryl diazonium salts).

Mechanistic Visualization

Understanding the CMD (Concerted Metallation-Deprotonation) cycle is vital for troubleshooting. The base/acid additive assists the Palladium in pulling the proton off C3 while simultaneously forming the C-Pd bond.

CMD_Mechanism cluster_trouble Failure Points Start Pd(OAc)2 + Ligand ActiveCat L-Pd(II)-(OAc)2 (Active Species) Start->ActiveCat OxAdd Oxidative Addition (Ar-Pd-OAc) ActiveCat->OxAdd + Ar-Br CMD_TS CMD Transition State (Rate Limiting Step) OxAdd->CMD_TS + Substrate + Base/PivOH Intermediate Heterocycle-Pd-Ar CMD_TS->Intermediate - HOAc Product C3-Arylated Product + Pd(0) Intermediate->Product Reductive Elimination Product->ActiveCat Regeneration Reox Reoxidation (if oxidative) OR Ligand Exchange

Figure 1: The CMD catalytic cycle. Note that the Transition State (CMD_TS) is where the base and pivalic acid additive play a crucial role in lowering the energy barrier for C3-H bond breaking.

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

Optimization_Tree Start Analyze LCMS/NMR (Crude Reaction) Q1 Is Substrate Consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (SM Remaining) Q1->No1 Q2 Major Byproduct? Yes1->Q2 Res1 Decomposition/Black Tar Action: Lower Temp, Switch to XPhos Q2->Res1 Complex Mix Res2 Wrong Regioisomer (C7) Action: Remove PivOH, Check Sterics Q2->Res2 Clean Isomer Q3 Is Ar-Br Consumed? No1->Q3 Res3 Protodehalogenation (Ar-H) Action: Switch to Toluene, Dry Solvents Q3->Res3 Yes (Ar-Br gone) Res4 Catalyst Death Action: Increase Ligand Loading, Degas Solvent Q3->Res4 No (Ar-Br remains)

Figure 2: Troubleshooting logic flow based on crude reaction analysis.

Post-Reaction Processing & Purification

Pyrazolo[1,5-a]quinazolines are often highly fluorescent and "sticky" on silica due to the basic nitrogens.

  • Metal Scavenging: Before column chromatography, treat the crude organic layer with Thiol-functionalized silica (SiliaMetS® Thiol) or wash with 10% aqueous cysteine. This removes residual Pd that can cause degradation during concentration.

  • Eluent Modifier: Use 1-2% Triethylamine (Et₃N) in your DCM/MeOH or Hexane/EtOAc mobile phase. This prevents "streaking" caused by the interaction of the N1/N5 nitrogens with acidic silanols on the silica gel.

  • Precipitation: Many C3-arylated derivatives crystallize well from hot Acetonitrile or Ethanol. Attempt this before resorting to chromatography.

References

  • Direct C–H Arylation of Pyrazolo[1,5-a]azines: Gullapalli, S. et al.[2][7][8] "Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides." ResearchGate.[2][6][7][8] Note: While focusing on C7, this paper establishes the baseline Pd/Ligand systems (PCy3) compatible with the scaffold.

  • Functional Pyrazolo[1,5-a]pyrimidines (Review): Portilla, J. et al.[1] "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules (MDPI). Mechanistic insight into the nucleophilicity of the C3 position vs. C7.

  • Palladium-Catalyzed C3-Arylations of Pyrazolo[4,3-b]pyridines: Meilleur, C. et al.[11] "Palladium-Catalyzed C3-Arylations of 1H- and 2H-Pyrazolo[4,3-b]pyridines on Water." Journal of Organic Chemistry. Demonstrates the feasibility of C3-arylation on fused pyrazole systems using Pd catalysis.

Sources

Troubleshooting

Technical Support Center: Catalyst Choice for Buchwald-Hartwig Amination of Chloroquinazolines

Welcome to the technical support hub for the Buchwald-Hartwig amination of chloroquinazolines. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established chemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the Buchwald-Hartwig amination of chloroquinazolines. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established chemical principles with practical, field-proven insights. This center is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-N bond-forming reaction on a challenging, electron-deficient heterocyclic scaffold.

Getting Started: Best Practices for Chloroquinazoline Amination

The successful amination of chloroquinazolines, which are electron-deficient and contain potentially coordinating nitrogen atoms, hinges on the careful selection of the catalyst system and reaction conditions. Unlike simple aryl chlorides, the quinazoline core can interact with the palladium center, necessitating specific strategies to ensure high yields and minimize side reactions.

Core Recommendation: For a robust starting point, the use of modern palladium precatalysts, particularly palladacycles, is strongly advised. These air-stable complexes rapidly and cleanly generate the active Pd(0) species in solution, leading to more reproducible results compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: I'm seeing low to no conversion of my chloroquinazoline. What are the most common culprits?

This is the most frequent issue and can stem from several sources. Let's break down the likely causes and solutions.

  • Cause 1: Inactive Catalyst System. The active LPd(0) catalyst is not forming efficiently or is being deactivated. Chloroquinazolines, being heteroaromatic, can sometimes act as catalyst poisons.[2]

    • Solution: Use a well-defined, air-stable precatalyst like an XPhos-G3-Pd palladacycle.[1] These systems are designed for reliable activation. If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is present in a slight excess to facilitate reduction to Pd(0).[3] The bulky, electron-rich nature of ligands like XPhos or BrettPhos is critical; they form stable, highly active catalysts that are less prone to deactivation and can outcompete potential inhibition by the quinazoline nitrogen atoms.[1][4]

  • Cause 2: Inappropriate Ligand Choice. The ligand is the heart of the catalyst, and its structure must be matched to the amine coupling partner.

    • Solution: Follow a substrate-guided ligand selection strategy. For primary aliphatic amines, BrettPhos is an excellent starting point due to its ability to promote the selective monoarylation.[4][5] For secondary amines or anilines, bulkier ligands like XPhos or RuPhos are generally more effective.[3][6]

  • Cause 3: Incorrect Base. The base's role is to deprotonate the amine-palladium complex to facilitate reductive elimination.[7] A base that is too weak will stall the reaction, while an inappropriate strong base can cause substrate degradation.

    • Solution: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices and are highly effective. If your substrate has base-sensitive functional groups (e.g., esters, nitro groups), you may need to switch to weaker inorganic bases like Cs₂CO₃ or K₃PO₄, but this will likely require higher reaction temperatures to achieve a reasonable rate.[3]

  • Cause 4: Poor Reagent/Solvent Quality. Palladium catalysis is sensitive to impurities.

    • Solution: Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or THF.[3] Ensure your amine is pure and that the chloroquinazoline starting material is free of contaminants that could inhibit the catalyst. Running the reaction under a rigorously inert atmosphere (Nitrogen or Argon) is crucial.

Q2: My primary side product is the hydrodehalogenated quinazoline. How can I minimize this?

Hydrodehalogenation, where the chlorine is replaced by hydrogen, is a common unproductive pathway that competes with the desired amination.[7]

  • Cause: This side reaction can be promoted by β-hydride elimination from the amide intermediate or by other decomposition pathways of the catalyst. It is often exacerbated by high temperatures and certain base/ligand combinations.

  • Solution 1: Optimize the Ligand. The structure of the phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are designed to promote the desired C-N reductive elimination over side reactions. Ligands like BrettPhos and XPhos create a sterically crowded coordination sphere around the palladium, which accelerates the final product-forming step.[4]

  • Solution 2: Re-evaluate the Base. While strong bases are often necessary, their presence can sometimes contribute to decomposition pathways. If hydrodehalogenation is severe, consider screening a weaker base like K₃PO₄ at an elevated temperature.

  • Solution 3: Lower the Temperature. High temperatures can accelerate catalyst decomposition and side reactions. If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C).

Q3: My starting materials or product appear to be decomposing under the reaction conditions. What should I do?
  • Cause: The combination of a strong base and high temperature can be harsh, especially for complex molecules with sensitive functional groups.

  • Solution 1: Use a Weaker Base. This is the most direct approach. Switch from NaOtBu to a carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄). Be aware that this will likely require a higher reaction temperature or longer reaction time to achieve full conversion.

  • Solution 2: Use a More Active Catalyst System. Employing a more active catalyst (e.g., a third-generation palladacycle precatalyst) can allow you to run the reaction at a lower temperature, thereby preserving sensitive functionalities.[1] The goal is to find a temperature window where the C-N coupling is efficient but decomposition is minimal.

Q4: Should I be concerned about the quinazoline nitrogen atoms inhibiting the palladium catalyst?
  • Answer: Yes, this is a valid concern for many N-heterocyclic substrates. The lone pairs on the ring nitrogens can coordinate to the palladium center, leading to the formation of off-cycle, inactive catalyst species.[8]

  • Mitigation Strategy: This is precisely why modern, sterically demanding biaryl phosphine ligands are so effective. The bulky framework of ligands like XPhos , RuPhos , and BrettPhos prevents the heterocyclic substrate from strongly coordinating to the metal center in a way that would inhibit catalysis. The ligand effectively "shields" the palladium, ensuring it remains available for the catalytic cycle.[9]

Data & Protocols

Table 1: Recommended Catalyst Systems for Chloroquinazoline Amination
Amine NucleophileRecommended LigandRecommended BasePalladium SourceSolventTypical Temp. (°C)
Primary Aliphatic Amines BrettPhos[4][5]NaOtBu, LHMDSXPhos Pd G3, BrettPhos Pd G3Toluene, Dioxane80 - 110
Secondary Aliphatic Amines XPhos[1], RuPhosNaOtBu, KOtBuXPhos Pd G3, RuPhos Pd G3Toluene, Dioxane90 - 110
Anilines (Primary Aryl) BrettPhos[4]K₃PO₄, Cs₂CO₃BrettPhos Pd G3t-BuOH, Toluene100 - 120
Amides & Carbamates tBuBrettPhos[3]K₃PO₄, Cs₂CO₃tBuBrettPhos Pd G3Dioxane100 - 120

Note: This table provides general starting points. Optimization is often necessary for specific substrates.

General Experimental Protocol: Buchwald-Hartwig Amination of a Chloroquinazoline

This protocol is a general guideline and should be adapted based on the specific reactivity of your substrates.

Reagents & Equipment:

  • Chloroquinazoline (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vial with a PTFE-lined cap and stir bar

  • Inert atmosphere source (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation (Inert Atmosphere): To an oven-dried reaction vial, add the chloroquinazoline, palladium precatalyst (or Pd source and ligand), and base. This step is best performed in a glovebox.

  • Inerting (if no glovebox): Seal the vial with the cap. Insert a needle connected to a vacuum/inert gas manifold. Evacuate and backfill the vial with nitrogen or argon three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it should be added in Step 1 with the other solids.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired aminoquinazoline product.

Visual Guides

The Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle pd0 LPd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition product Ar-NR₂ amine_complex Amine-Coordinated Complex (Pd-II) oa_complex->amine_complex Amine Coordination amido_complex Amido Complex (Pd-II) amine_complex->amido_complex Deprotonation base_in + Base - Base-H⁺-Cl⁻ amido_complex->pd0 Reductive Elimination reagents Ar-Cl + R₂NH

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree for Low Yield

If you are experiencing low yields, this workflow can help diagnose the issue.

Troubleshooting_Tree start Problem: Low or No Yield check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents/solvents pure & inert? start->check_reagents sol_catalyst Solution: - Use a palladacycle precatalyst (e.g., XPhos G3). - Match ligand to amine (e.g., BrettPhos for 1°). - Check for catalyst poisoning. check_catalyst->sol_catalyst No sol_conditions Solution: - Use a strong, non-nucleophilic base (e.g., NaOtBu). - Screen temperature (80-120 °C). - Ensure adequate stirring. check_conditions->sol_conditions No sol_reagents Solution: - Use anhydrous, degassed solvents. - Purify starting materials. - Ensure rigorous inert atmosphere. check_reagents->sol_reagents No

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Buchwald Ligands Review. Entegris. Link

  • XPhos - Wikipedia. Wikipedia. Link

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. Link

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. Link

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Link

  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Link

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Link

  • Efficient and Convenient Palladium‐Catalyzed Amination of Allylic Alcohols with N‐Heterocycles. ResearchGate. Link

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. Link

  • Troubleshooting common side reactions in quinazoline synthesis. BenchChem. Link

  • Shen, Z., et al. (2010). Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters. Link

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research. Link

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Link

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. Link

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Link

  • XPhos Pd G1. Sigma-Aldrich. Link

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut Digital Commons. Link

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd. Link

  • Xphos pd g3. Sigma-Aldrich. Link

  • Technical Support Center: Synthesis of Quinazolinone Derivatives. BenchChem. Link

  • Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society. Link

  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry Co., Ltd. Link

  • Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Advances. Link

  • Buchwald-Hartwig Coupling. Organic-synthesis.org. Link

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8853–8862. Link

  • Brainstorming a Buchwald-Hartwig coupling. Reddit r/Chempros. Link

  • Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society. Link

  • C-H amination in the synthesis of N-heterocycles. Reviews in Organic Chemistry. Link

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Link

  • Troubleshooting a C–N Coupling Reaction. Reddit r/chemistry. Link

  • Convenient Synthesis of Novel Quinazoline Congeners via Copper Catalyzed C-N/C-S Coupling and Their Biological Evaluation. ResearchGate. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectroscopy of 3,5-Disubstituted Pyrazoloquinazolines: A Comparative Analysis

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the pyrazoloquinazoline scaffold is a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the pyrazoloquinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and substitution patterns of these molecules. This guide provides an in-depth analysis of the characteristic ¹H NMR chemical shifts of 3,5-disubstituted pyrazoloquinazolines, drawing on comparative data from closely related heterocyclic systems to offer predictive insights.

The pyrazoloquinazoline core, a fusion of a pyrazole and a quinazoline ring system, presents a unique electronic environment that gives rise to a distinct ¹H NMR spectrum. The chemical shifts of the protons on this scaffold are exquisitely sensitive to the nature and position of substituents. Understanding these substituent-induced shifts is critical for unambiguous structure determination. This guide will delve into the expected chemical shift ranges for key protons and explore how substituents at the 3 and 5 positions modulate the spectral landscape.

Deciphering the ¹H NMR Spectrum: Characteristic Shifts of the Pyrazoloquinazoline Core

While a comprehensive dataset for a wide range of 3,5-disubstituted pyrazoloquinazolines is not extensively documented in a single source, a robust understanding can be built by examining the spectra of analogous structures, such as pyrazolo[3,4-d]pyrimidin-4-ones and pyrazolo[1,5-a]quinazolines.[1][2] The analysis of these related scaffolds provides a strong foundation for predicting the ¹H NMR characteristics of the target compounds.

The protons of the quinazoline and pyrazole moieties exhibit distinct chemical shift regions. The aromatic protons of the quinazoline ring typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The precise chemical shifts and coupling patterns are dictated by the substitution on the benzene ring portion of the quinazoline system. For instance, electron-withdrawing groups will deshield adjacent protons, shifting them to higher ppm values, while electron-donating groups will have the opposite effect.

A key proton for structural confirmation is often the one on the pyrazole ring. In many related pyrazolo-fused systems, this proton appears as a sharp singlet. For example, in a series of 5-benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, the H-6 proton of the pyrimidine ring (analogous to a proton on the pyrazoloquinazoline core) consistently appears as a singlet around δ 8.5 ppm.[1] The chemical shift of this proton is influenced by the electronic nature of the substituents at the 3 and 5 positions.

The Influence of Substituents at the 3 and 5 Positions

The substituents at the 3 and 5 positions of the pyrazoloquinazoline core exert a significant influence on the chemical shifts of the entire molecule. These effects are transmitted through both inductive and resonance mechanisms.

  • Position 3 Substituents: A substituent at the 3-position, which is part of the pyrazole ring, will primarily affect the chemical shifts of the protons on the pyrazole and adjacent quinazoline ring. For instance, an electron-donating amino group at this position, as seen in pyrazolo[3,4-d]pyrimidin-4-ones, results in a noticeable upfield shift of the neighboring protons.[1] Conversely, an electron-withdrawing group would be expected to cause a downfield shift.

  • Position 5 Substituents: The substituent at the 5-position, part of the quinazoline ring, will have a pronounced effect on the protons of the quinazoline moiety. Aromatic or aliphatic groups at this position will introduce their own characteristic signals and will also modulate the chemical shifts of the core protons. For example, a benzyl group at the 5-position of pyrazolo[3,4-d]pyrimidin-4-ones introduces a characteristic singlet for the benzylic protons (CH₂) around δ 5.16 ppm, along with the signals for the phenyl ring protons.[1] The electronic properties of this substituent will also influence the chemical shifts of the quinazoline ring protons.

The interplay of substituents at both positions can lead to complex and informative spectra. Careful analysis of these shifts, in conjunction with coupling constant data, allows for the unambiguous assignment of the structure.

Comparative ¹H NMR Data of Related Heterocyclic Systems

To provide a practical reference, the following table summarizes the characteristic ¹H NMR chemical shifts for key protons in 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, a closely related scaffold. These values can be used as a predictive tool for estimating the chemical shifts in 3,5-disubstituted pyrazoloquinazolines.

Compound Structure (Pyrazolo[3,4-d]pyrimidin-4-one derivative)H-6 (s, 1H)NH (s, 1H)Substituent ProtonsReference
5-Benzyl-3-(phenylamino)8.51 ppm7.91 ppm5.16 (s, 2H, CH₂Ph), 6.85-7.66 (m, Ar-H)[1]
5-Benzyl-3-(4-chlorophenylamino)8.52 ppm8.21 ppm5.16 (s, 2H, CH₂), 7.24-7.72 (m, Ar-H)[1]
5-Benzyl-3-(4-bromophenylamino)8.52 ppm8.22 ppm5.16 (s, 2H, CH₂), 7.24-7.66 (m, Ar-H)[1]
5-Benzyl-3-(4-methoxyphenylamino)8.49 ppm7.73 ppm5.16 (s, 2H, CH₂), 3.71 (s, 3H, OCH₃), 6.85-7.61 (m, Ar-H)[1]
3-(4-Bromophenylamino)-5-(4-chlorobenzyl)8.53 ppm8.22 ppm5.15 (s, 2H, CH₂), 7.35-7.67 (m, Ar-H)[1]

Note: The chemical shifts are reported in ppm downfield from TMS in DMSO-d₆.

Visualizing the Core Structure

The following diagram illustrates the general structure of a 3,5-disubstituted pyrazoloquinazoline, highlighting the key positions for substitution.

Caption: General structure of a 3,5-disubstituted pyrazoloquinazoline.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a general, step-by-step methodology for acquiring high-quality ¹H NMR spectra of 3,5-disubstituted pyrazoloquinazolines.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified pyrazoloquinazoline derivative.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with key proton resonances. DMSO-d₆ is often a good choice for these types of heterocyclic compounds due to its high dissolving power.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal dispersion and resolution.[1]
  • Lock the spectrometer to the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved signals.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using standard pulse sequences.
  • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for these compounds).
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • The chemical shifts (δ) should be reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[1]
  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

4. Data Analysis:

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.
  • Analyze the multiplicity of the signals (singlet, doublet, triplet, multiplet) and measure the coupling constants (J) in Hertz (Hz) to elucidate the connectivity of the protons.
  • Assign the signals to the specific protons in the molecule based on their chemical shifts, integration, and coupling patterns, often aided by 2D NMR techniques such as COSY and HSQC for complex structures.

By following this guide, researchers can confidently acquire and interpret the ¹H NMR spectra of novel 3,5-disubstituted pyrazoloquinazolines, a critical step in the advancement of medicinal chemistry and drug discovery.

References

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.